3-Bromo-2-methylpyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJEWNCZJALJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540241 | |
| Record name | 3-Bromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-41-7 | |
| Record name | 3-Bromo-2-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-methylpyridin-4-amine chemical properties
An In-depth Technical Guide to 3-Bromo-2-methylpyridin-4-amine: Properties, Synthesis, and Reactivity
Executive Summary
This compound is a halogenated aminopyridine that has emerged as a critical structural motif and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of the bromo, methyl, and amino substituents on the electron-deficient pyridine ring, make it an invaluable intermediate for the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile in key transformations, and its applications, particularly in the fields of medicinal chemistry and materials science. It is intended for researchers and drug development professionals seeking to leverage this compound's synthetic potential.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature. The strategic placement of an electron-donating amino group and a weakly activating methyl group on the pyridine core, along with the synthetically versatile bromine atom, defines its chemical character.[1]
| Property | Value | Source |
| CAS Number | 97944-41-7 | [2][3][4] |
| Molecular Formula | C₆H₇BrN₂ | [2][3] |
| Molecular Weight | 187.04 g/mol | [2][3] |
| Melting Point | 107-108 °C | [5] |
| Boiling Point | 272.8±35.0 °C (Predicted) | [5] |
| Density | 1.593±0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.63±0.42 (Predicted) | [5] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=NC=CC(N)=C1Br | [2] |
Spectroscopic Data Insights: While specific spectral data is proprietary to manufacturers, predicted mass spectrometry data indicates prominent adducts for characterization.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 186.98654 |
| [M+Na]⁺ | 208.96848 |
| [M-H]⁻ | 184.97198 |
| Data sourced from PubChem predictions.[6] |
Synthesis and Manufacturing
The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of its precursor, 2-methylpyridin-4-amine. This approach is favored due to its high selectivity and operational simplicity.
Retrosynthetic Analysis
A retrosynthetic view reveals that the primary disconnection strategy targets the Carbon-Bromine bond, pointing to 2-methylpyridin-4-amine as the logical starting material.[1] The existing amino and methyl groups on the pyridine ring act as activating groups that direct the incoming electrophile (bromine) to the C-3 position.[1]
Caption: Retrosynthetic pathway for this compound.
Recommended Synthetic Protocol: Direct Bromination
This protocol details the direct bromination of 2-methylpyridin-4-amine using an in situ generated bromine source. The combination of hydrobromic acid and hydrogen peroxide provides a controlled and effective method for electrophilic bromination.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridin-4-amine (1.0 eq.) in aqueous hydrobromic acid (48%, ~4-5 volumes).
-
Stir the mixture at room temperature until complete dissolution is achieved. The formation of the pyridinium salt enhances solubility and moderates the reactivity of the amino group.
Step 2: Bromination
-
Gently heat the solution to a temperature between 60-80°C.
-
Add hydrogen peroxide (30% aq. solution, ~1.1-1.2 eq.) dropwise to the heated solution over 30-60 minutes. The H₂O₂ reacts with HBr to generate electrophilic Br₂ in situ. This controlled generation minimizes the formation of polybrominated byproducts.
-
After the addition is complete, maintain the reaction at the same temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9. This step deprotonates the product, causing it to precipitate.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.
Caption: Step-by-step workflow for the synthesis of the target compound.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.[7] However, the C-Br bond at the 3-position is the primary site for synthetic transformations, especially in palladium-catalyzed cross-coupling reactions.
Electronic Effects
-
Amino Group (-NH₂): A strong electron-donating group at the C-4 position, which activates the ring towards electrophilic substitution and influences the electronic density of the C-Br bond.
-
Methyl Group (-CH₃): A weakly electron-donating group at the C-2 position, providing some steric hindrance around the adjacent C-Br bond.[8]
-
Bromo Group (-Br): An electron-withdrawing group by induction but a deactivating ortho-para director. Its position at C-3 makes it an excellent leaving group in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
A. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron reagent (e.g., an arylboronic acid).[9][10] This reaction is a cornerstone for synthesizing biaryl and heteroaryl-aryl scaffolds found in many kinase inhibitors.[9] The catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[10][11]
B. Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the bromopyridine with a primary or secondary amine.[8][12] This reaction has largely replaced harsher classical methods for synthesizing arylamines.[12] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with a somewhat hindered substrate like 3-bromo-2-methylpyridine.[8]
Caption: Key cross-coupling reactions involving the C-Br bond.
Applications in Research and Development
This compound is not an end product but a high-value intermediate. Its primary utility lies in its function as a robust building block for constructing more complex heterocyclic systems for screening in drug discovery and materials science.[1]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for oncology.[1][9] The 4-aminopyridine scaffold is a known "privileged structure" that can bind to the hinge region of many protein kinases.
-
Agrochemical Research: The pyridine core is prevalent in modern pesticides and herbicides, and this compound is used in the discovery of novel agrochemical agents.[1]
-
Materials Science: It can be incorporated into the development of advanced materials such as functional polymers and coatings where tailored electronic properties are required.[1]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][14] Use only in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from heat, sparks, and open flames.[16]
-
In case of Exposure:
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- SAFETY D
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3-Bromo-2-methylpyridin-4-amine CAS number 97944-41-7
An In-Depth Technical Guide to 3-Bromo-2-methylpyridin-4-amine (CAS: 97944-41-7)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key halogenated aminopyridine building block. Intended for researchers, medicinal chemists, and process development scientists, this guide synthesizes critical information on its synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
Introduction: Strategic Importance in Synthesis
This compound is a versatile heterocyclic intermediate whose value lies in its specific substitution pattern. The presence of an activating amino group, a methyl group, and a reactive bromine atom on the pyridine core makes it a highly sought-after precursor for constructing more complex molecular architectures.[1] Its primary utility is as a foundational component in the development of novel pharmaceutical compounds, agrochemicals, and advanced materials.[1] The strategic placement of the bromine at the C-3 position allows for facile derivatization through modern cross-coupling methodologies, while the amino group at C-4 provides a handle for further functionalization or can be integral to the final molecule's pharmacophore.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97944-41-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇BrN₂ | [1][4][6] |
| Molecular Weight | 187.04 g/mol | [1][4] |
| Melting Point | 107-108 °C | [1] |
| Boiling Point (Predicted) | 272.8 ± 35.0 °C | [1] |
| Density (Predicted) | 1.593 ± 0.06 g/cm³ | [1] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=NC=CC(N)=C1Br | [4][6] |
Analytical Characterization: A Self-Validating System
Structural confirmation and purity assessment are critical. The following techniques are standard for validating the identity and quality of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine (NH₂) protons. The precise chemical shifts and coupling patterns confirm the substitution pattern.
-
¹³C NMR : The carbon spectrum will display six unique signals corresponding to the six carbon atoms in the molecule, providing definitive evidence of the core structure.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include:
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), leading to two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Synthesis and Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached through regioselective functionalization of a simpler pyridine precursor.
Retrosynthetic Strategy
A logical retrosynthetic analysis points to 2-methylpyridin-4-amine as the most direct and commercially viable precursor.[1] The key transformation is the regioselective introduction of a bromine atom at the C-3 position. The existing amino and methyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile (bromine) to the ortho position (C-3) relative to the powerful activating amino group at C-4.[1]
Caption: Retrosynthetic analysis of the target molecule.
An alternative, though less direct, pathway involves the disconnection of the C-NH₂ bond, suggesting a 3-bromo-2-methyl-4-nitropyridine intermediate.[1] This route requires a subsequent reduction of the nitro group to yield the target amine, offering late-stage introduction of the amino functionality.[1]
Recommended Synthetic Protocol: Direct Bromination
This protocol is based on a well-documented and effective method starting from 2-methylpyridin-4-amine.[1] The causality behind this choice is the high regioselectivity and operational simplicity.
Workflow:
Caption: Experimental workflow for direct bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 2-methylpyridin-4-amine in aqueous hydrobromic acid. The acid serves as both the solvent and the source of bromide ions.
-
Heating: Gently heat the solution to approximately 70 °C with continuous stirring.
-
Reagent Addition: Add hydrogen peroxide (H₂O₂) dropwise to the heated solution. The H₂O₂ acts as an oxidant, converting HBr to electrophilic bromine (in situ), which then attacks the electron-rich pyridine ring.[1] Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Isolation & Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its capacity to undergo a variety of chemical transformations, primarily leveraging the C-Br bond.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom at the C-3 position is an excellent handle for transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling : This is a powerful method for C-C bond formation. Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-3 position. This strategy is fundamental for building molecular complexity in drug discovery programs.[1][8]
-
Buchwald-Hartwig Amination : The C-Br bond can also be converted to a C-N bond via palladium-catalyzed amination, allowing for the synthesis of more complex diamine structures.
-
Sonogashira Coupling : This reaction enables the formation of a C-C triple bond by coupling with a terminal alkyne, using a palladium-copper co-catalyst system.
Caption: Key cross-coupling reactions for derivatization.
Applications in Research and Development
This compound is not typically an end-product but rather a critical intermediate. Its applications span several key research areas:
-
Agrochemical Research : The pyridine core is a common feature in modern pesticides and herbicides. This building block is used to create novel active ingredients with improved efficacy and safety profiles.[1]
-
Materials Science : The compound can be incorporated into the synthesis of advanced materials, such as functional polymers and coatings, where the pyridine unit can impart specific electronic or coordination properties.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for CAS 97944-41-7 is not detailed in the search results, GHS classifications for closely related brominated aminopyridines provide a strong basis for hazard assessment.
-
Hazard Classification (Anticipated) : Based on analogous compounds, it should be treated as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[9] It is also likely to cause skin and serious eye irritation.[9][10]
-
Precautionary Statements :
-
P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
P264 : Wash skin thoroughly after handling.
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4][10]
-
P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10] Keep away from heat, sparks, and open flames.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
This compound (CAS 97944-41-7) is a high-value building block whose strategic importance is defined by its pre-installed and orthogonally reactive functional groups. Its straightforward and regioselective synthesis, coupled with its versatility in modern cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.
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-
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Chemsrc. (2025). This compound | CAS#:97944-41-7. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
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A Spectroscopic Guide to 3-Bromo-2-methylpyridin-4-amine: An In-depth Technical Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-2-methylpyridin-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely available in the public domain, this document serves as an expert-level predictive guide. By leveraging established spectroscopic principles and drawing comparisons with closely related structural analogs, we will construct a detailed and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this important molecule.
Introduction to this compound and its Spectroscopic Characterization
This compound belongs to the substituted pyridine class of compounds, which are integral scaffolds in numerous pharmaceuticals due to their ability to engage in a wide range of biological interactions. The precise arrangement of the bromo, methyl, and amino substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity, binding affinity, and metabolic stability.
Accurate spectral characterization is paramount for confirming the identity and purity of synthesized this compound, as well as for elucidating its structure-activity relationships in drug discovery programs. This guide will provide a foundational understanding of the expected spectral signatures of this compound, enabling researchers to confidently identify and utilize it in their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the precise connectivity of the atoms in this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the pyridine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | Doublet | 5.0 - 6.0 |
| H-6 | 6.5 - 6.7 | Doublet | 5.0 - 6.0 |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |
| -CH₃ | 2.3 - 2.5 | Singlet | - |
Rationale for Predictions:
-
Aromatic Protons (H-5 and H-6): The pyridine ring protons will appear in the downfield region typical for aromatic compounds. The proton at the 5-position (H-5) is expected to be the most downfield of the two due to the deshielding effect of the adjacent nitrogen atom. The proton at the 6-position (H-6) will be upfield relative to H-5. They will appear as doublets due to coupling with each other.
-
Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 110 - 115 |
| C-4 | 150 - 155 |
| C-5 | 145 - 150 |
| C-6 | 115 - 120 |
| -CH₃ | 20 - 25 |
Rationale for Predictions:
-
Ring Carbons: The carbon atoms attached to the nitrogen (C-2 and C-6) and the amino group (C-4) are expected to be the most downfield due to the deshielding effects of these electronegative atoms. The carbon bearing the bromine atom (C-3) will be significantly shielded.
-
Methyl Carbon: The methyl carbon will appear at the most upfield position, typical for sp³ hybridized carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each carbon.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-Br bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3200 | Medium-Strong |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C=N and C=C Stretch (pyridine ring) | 1650 - 1550 | Strong |
| N-H Bend (scissoring) | 1620 - 1580 | Medium-Strong |
| C-Br Stretch | 700 - 500 | Medium-Strong |
Rationale for Predictions:
-
N-H Stretching: The primary amine will show two distinct bands in the 3400-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of strong absorptions in the 1650-1550 cm⁻¹ region.
-
N-H Bending: The scissoring vibration of the N-H bond in the primary amine will be observed in the 1620-1580 cm⁻¹ range.
-
C-Br Stretching: The carbon-bromine stretch is expected in the fingerprint region, typically between 700 and 500 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Processing: Process the interferogram to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragment ions. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| m/z | Predicted Ion | Comments |
| 186/188 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 171/173 | [M - CH₃]⁺ | Loss of a methyl radical. |
| 107 | [M - Br]⁺ | Loss of a bromine radical. |
| 92 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - Br]⁺ ion. |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak will be observed at m/z 186 and 188, corresponding to the masses of C₆H₇⁷⁹BrN₂⁺ and C₆H₇⁸¹BrN₂⁺.
-
Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the methyl and bromo substituents. The loss of a stable radical, such as a methyl radical, is a common fragmentation pathway. The cleavage of the C-Br bond is also expected, leading to a significant peak at m/z 107.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Visualizations
Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with predicted NMR assignments.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles that govern them, researchers can more effectively characterize this molecule and advance its application in various scientific disciplines. The provided protocols and interpretations serve as a valuable resource for anyone working with this compound or similar substituted pyridine derivatives.
References
-
NIST Chemistry WebBook. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-methylpyridin-4-amine
This guide provides a detailed examination of the physicochemical properties of 3-Bromo-2-methylpyridin-4-amine, with a core focus on its solubility profile and chemical stability. As a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, a thorough understanding of these parameters is critical for researchers, process chemists, and formulation scientists.[1] This document moves beyond a simple data sheet to explain the causality behind experimental design and provides actionable protocols for in-house validation.
Core Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical properties. These parameters influence everything from reaction kinetics to purification strategies and final form selection.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 97944-41-7 | Chemsrc[3] |
| Molecular Formula | C₆H₇BrN₂ | PubChem[2][4] |
| Molecular Weight | 187.04 g/mol | PubChem[2][5] |
| Appearance | Solid | Pipzine Chemicals[5] |
Solubility Profile: A Practical Assessment
Solubility dictates the choice of solvents for synthesis, purification, and formulation. While precise quantitative data is often proprietary, the chemical nature of this compound allows for an expert assessment of its expected solubility behavior. The presence of both a polar amine group and a non-polar brominated methylpyridine core suggests a nuanced profile.
Qualitative Assessment:
-
Aqueous Solubility: Expected to be low. The hydrophobic nature of the brominated aromatic ring and the methyl group will likely dominate over the hydrophilic contribution of the amino group.[5]
-
Organic Solubility: Predicted to be soluble in common polar aprotic and protic organic solvents such as dichloromethane (DCM), ethanol, and methanol.[5] This is due to the overall organic character of the molecule.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
To move beyond qualitative estimates, a robust experimental determination is necessary. The shake-flask method (OECD Guideline 105) is the gold standard for determining the saturation solubility of a compound. The causality behind this choice lies in its ability to ensure that a true equilibrium is reached between the dissolved and undissolved states, providing a definitive solubility value.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., Water, pH 7.4 Buffer, Ethanol) in a sealed, inert flask. The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be run to confirm the time to equilibrium.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE). This step is crucial to prevent undissolved particles from inflating the measured concentration.
-
Quantification: Accurately dilute the clear, saturated filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] A calibration curve with known standards is required for accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Reporting Table:
| Solvent System | Temperature (°C) | Experimental Solubility (mg/mL) | Method |
| Deionized Water | 25 | HPLC-UV | |
| PBS (pH 7.4) | 25 | HPLC-UV | |
| Ethanol | 25 | HPLC-UV | |
| Dichloromethane | 25 | HPLC-UV |
Stability Profile: A Forced Degradation Approach
Understanding the intrinsic stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradants that could pose safety risks. Forced degradation studies are an indispensable tool, deliberately exposing the compound to harsh conditions to accelerate decomposition and reveal likely degradation pathways.[8]
Theoretical Degradation Pathways
The structure of this compound suggests susceptibility to several modes of degradation common to substituted pyridine derivatives.[9][10]
-
Hydrolysis: The pyridine ring, particularly with electron-donating amino and methyl groups, can be susceptible to pH-dependent hydrolysis.[9] This could manifest as de-bromination or other ring modifications.
-
Oxidation: The amine functionality and the electron-rich pyridine ring are potential sites for oxidation. Common degradation pathways for amines include the formation of N-oxides or hydroxylated species.[11][12] Microbial degradation of pyridine derivatives often proceeds via hydroxylation.[13][14]
-
Photodegradation: Aromatic systems are often sensitive to light, which can induce radical-based degradation pathways.
Caption: Conceptual map of potential degradation pathways.
Experimental Protocol: Forced Degradation Study
This protocol is designed as a self-validating system. A stability-indicating analytical method (typically HPLC) must first be developed—one that can separate the parent compound from all potential degradation products. The study's purpose is to establish this method's efficacy and to understand the compound's liabilities.[8]
Stress Conditions (as per ICH Q1A/Q1B guidelines):
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Solid compound at 80°C for 72 hours.
-
Photolytic Stress: Solution and solid exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in each of the stress media. Include a control sample in the same solvent, protected from the stress condition.
-
Exposure: Subject the samples to the conditions outlined above for the specified duration.
-
Neutralization/Quenching: After exposure, cool the hydrolytic and oxidative samples to room temperature and neutralize them (e.g., acid with base, base with acid) to halt further degradation before analysis.
-
Analysis: Analyze all stressed samples, the control sample, and a non-degraded reference standard by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation, as this is typically sufficient to generate and detect primary degradants without overly complex secondary degradation.[8]
-
Peak Purity & Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. Calculate mass balance to ensure that the decrease in the parent peak is accounted for by the sum of the degradant peaks.
Caption: Workflow for a comprehensive forced degradation study.
Forced Degradation Summary Table:
| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Observations (e.g., color change) |
| 0.1 M HCl, 60°C | |||
| 0.1 M NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| Thermal (Solid), 80°C | |||
| Photolytic (ICH Q1B) |
Conclusion and Recommendations
This compound is a versatile chemical intermediate whose successful application hinges on a clear understanding of its solubility and stability.
-
Solubility: The compound is predicted to have low aqueous solubility but good solubility in common organic solvents. For any development work, it is strongly recommended to perform a quantitative solubility determination using the shake-flask protocol provided.
-
Stability: As a substituted aminopyridine, the compound is intrinsically susceptible to degradation via hydrolysis and oxidation. Forced degradation studies are essential to identify these liabilities early. Based on its chemical class, it is recommended that this compound be stored in a cool, dark, and dry place, away from strong acids, bases, and oxidizing agents.
This guide provides the foundational knowledge and experimental frameworks for researchers to confidently handle, study, and formulate this compound, ensuring the integrity of their research and development activities.
References
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3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 . PubChem, National Center for Biotechnology Information. [Link]
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This compound | CAS#:97944-41-7 . Chemsrc. [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 . Applied and Environmental Microbiology. [Link]
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Degradation of Pyridines in the Environment . ResearchGate. [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 . PubMed. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update . Journal of Applied Pharmaceutical Science. [Link]
- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 . National Institutes of Health (NIH). [Link]
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A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products . MDPI. [Link]
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Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry . National Institutes of Health (NIH). [Link]
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Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture . ResearchGate. [Link]
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ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]
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3-bromo-n-methylpyridin-4-amine (C6H7BrN2) . PubChemLite. [Link]
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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Emissions and formation of degradation products in amine- based carbon capture plants . FORCE Technology. [Link]
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THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE . University of Kentucky UKnowledge. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-2-methylpyridin-4-amine (CAS: 97944-41-7): Commercial Availability, Synthesis, and Application
Executive Summary
This guide provides a comprehensive technical overview of 3-Bromo-2-methylpyridin-4-amine, a halogenated aminopyridine that serves as a critical building block in modern organic synthesis.[1] Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the compound's commercial availability, outlines robust synthetic protocols, and explores its applications as a key intermediate in the development of pharmaceuticals and advanced materials.[1] We will examine the strategic considerations for procurement, detail the mechanistic basis for its primary synthesis via electrophilic bromination, and provide essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. The strategic functionalization of the pyridine ring with substituents like halogens, amines, and alkyl groups allows for the fine-tuning of a molecule's steric and electronic profile, profoundly impacting its biological activity, selectivity, and pharmacokinetic properties. This compound emerges as a particularly valuable reagent in this context. The orthogonal reactivity of its amine and bromo functionalities makes it an ideal precursor for constructing complex heterocyclic systems through sequential, site-selective modifications, such as cross-coupling and amination reactions.[1]
Core Compound Profile
Chemical Identity
A clear identification of the molecule is paramount for procurement and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 97944-41-7 | [2][3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-amino-3-bromo-2-methylpyridine | [3] |
| Molecular Formula | C₆H₇BrN₂ | [3][4] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| MDL Number | MFCD11110963 | [4] |
Physicochemical Properties
While detailed experimental data for this specific compound is not broadly published, properties can be inferred from related structures like 3-Bromo-4-methylpyridine (CAS: 3430-22-6), which is described as a colorless to light yellow liquid.[5] Researchers should verify the physical state and properties upon receipt.
Commercial Availability and Procurement
Market Landscape
This compound is primarily available as a research and development chemical. It is not typically stocked in bulk quantities, with most suppliers offering it on a small scale (mg to g) and often on an inquiry basis. This suggests that for larger quantities, a custom synthesis request may be necessary.
Supplier Overview
The following table summarizes publicly listed suppliers. Purity and availability should always be confirmed with the specific vendor prior to ordering.
| Supplier | Purity | Availability/Pack Size | Reference |
| Advanced ChemBlocks | 97% | Inquiry | [4] |
| Benchchem | Not specified | Inquiry | [1] |
| Chemsrc (Marketplace) | 95.0%, 97.0% | Inquiry (100mg, 1g, 250mg, 25g) | [2] |
| Sunway Pharm Ltd | Not specified | Inquiry | [3] |
Procurement Considerations for Researchers
Given its status as a specialized building block, lead times for delivery can be longer than for common lab reagents. It is advisable to source this compound well in advance of planned experiments. For GMP or large-scale campaigns, engaging with a custom synthesis provider is the most reliable path forward.
Synthesis and Manufacturing Insights
A robust understanding of a compound's synthesis is critical for troubleshooting and for planning multi-step synthetic campaigns.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, highlighting its key precursors.[1] The most direct approach involves the disconnection of the carbon-bromine bond, leading back to the readily available starting material, 2-methylpyridin-4-amine. An alternative disconnection of the carbon-nitrogen bond suggests an intermediate such as 3-bromo-2-methyl-4-nitropyridine, which would require a subsequent reduction step.[1]
Caption: Retrosynthetic analysis of this compound.
Primary Recommended Synthesis Protocol: Direct Bromination
The most efficient and documented method for preparing the title compound is the direct electrophilic bromination of 2-methylpyridin-4-amine.[1]
Causality Behind Experimental Choices: The choice of 2-methylpyridin-4-amine as the starting material is strategic. Both the amino group at C-4 and the methyl group at C-2 are electron-donating groups that activate the pyridine ring towards electrophilic aromatic substitution.[1] Their combined directing effects strongly favor substitution at the C-3 position, leading to high regioselectivity for the desired product.[1] The use of hydrogen peroxide and hydrobromic acid generates electrophilic bromine (Br+) in situ, a milder and safer alternative to using elemental bromine.[1]
Caption: Workflow for the direct bromination synthesis method.
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 2-methylpyridin-4-amine in aqueous hydrobromic acid. The reaction should be performed under a fume hood with appropriate personal protective equipment (PPE).
-
Heating: Gently heat the solution to the recommended reaction temperature (as determined by preliminary small-scale experiments, typically 60-80 °C).
-
Bromine Generation: Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the heated solution.[1] This addition should be slow and controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Materials Science
Role as a Versatile Synthetic Intermediate
The primary utility of this compound is as a versatile building block for creating more complex molecular architectures.[1] Its two distinct reactive sites allow for a range of subsequent chemical transformations.
-
The Bromo Group (C-3): Serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of various aryl, alkyl, or alkynyl substituents.
-
The Amino Group (C-4): Can be acylated, alkylated, or used as a nucleophile in substitution reactions to build out different side chains or link to other molecular fragments.
This dual functionality is invaluable for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.[1]
Broader Applications
Beyond pharmaceuticals, this compound and its derivatives are utilized in:
-
Agrochemical Research: As a core structure in the development of novel pesticides and herbicides.[1]
-
Materials Science: For incorporation into specialized polymers and coatings where the pyridine moiety can impart unique properties like conductivity or metal-binding capabilities.[1]
Safety, Handling, and Storage
Hazard Identification
The following hazards are associated with analogous compounds and should be assumed for the title compound until proven otherwise.[6][7]
| Hazard Statement | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302[7] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312[7] |
| Skin Irritation | Causes skin irritation | H315[6][7] |
| Eye Irritation | Causes serious eye irritation | H319[6][7] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332[7] |
| Respiratory Irritation | May cause respiratory irritation | H335[6][7] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[4][6]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapor.[4] Wash hands thoroughly after handling.[6]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[8][9]
Conclusion
This compound is a high-value, specialized building block essential for advanced organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. While its commercial availability is limited to specialty chemical suppliers, its synthesis is straightforward via the direct bromination of 2-methylpyridin-4-amine. The strategic placement of its functional groups provides chemists with a powerful tool for constructing complex molecular targets. Adherence to strict safety protocols is mandatory when handling this compound due to its potential toxicity and irritant properties.
References
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- SAFETY D
- 3 - SAFETY D
- 4 - SAFETY D
- 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem.
- Exploring 3-Bromo-4-Methylpyridine: Properties, Applic
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An In-Depth Technical Guide to the Molecular Structure of 3-Bromo-2-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methylpyridin-4-amine is a halogenated aminopyridine that serves as a crucial building block in modern organic synthesis.[1] Its strategic substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom, and a methyl group on an electron-deficient pyridine core, makes it a highly versatile intermediate. This guide provides a comprehensive analysis of its molecular structure, synthesis, and spectroscopic properties, offering insights for its effective utilization in pharmaceutical and agrochemical research and development.[1]
Molecular Structure and Physicochemical Properties
The structural attributes of this compound dictate its chemical behavior and reactivity. Understanding these features is paramount for designing synthetic routes and predicting reaction outcomes.
Core Structural Features
The molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions. The endocyclic nitrogen atom renders the ring electron-deficient, influencing the reactivity of the substituents. The key functional groups are:
-
Primary Amino Group (-NH₂): Located at the C-4 position, this strong electron-donating group (via resonance) increases the electron density of the pyridine ring, particularly at the ortho and para positions.[2] This group is a key handle for derivatization through reactions like amide and urea formation.[1]
-
Bromo Group (-Br): Positioned at C-3, ortho to the activating amino group, the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]
-
Methyl Group (-CH₃): A weak electron-donating group at C-2, it influences the steric and electronic environment of the adjacent reactive sites.[2]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 97944-41-7 | [1][3] |
| Molecular Formula | C₆H₇BrN₂ | [3] |
| Molecular Weight | 187.04 g/mol | [1][4] |
| Monoisotopic Mass | 185.97926 Da | [1][4] |
| SMILES | Cc1nccc(N)c1Br | [3] |
| InChIKey | ZMQJEWNCZJALJI-UHFFFAOYSA-N | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Preferred Synthetic Route: Direct Electrophilic Bromination
A common and efficient method for the synthesis of this compound involves the direct bromination of 2-methylpyridin-4-amine.[1]
Reaction Scheme:
Sources
physical characteristics of 3-Bromo-2-methylpyridin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylpyridin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS No: 97944-41-7). As a key halogenated aminopyridine, this compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] This document consolidates critical data on its molecular properties, spectroscopic profile, solubility, stability, and synthetic methodologies, offering a centralized resource for researchers, chemists, and professionals in drug development. The guide is structured to deliver not only factual data but also expert insights into the practical application and handling of this important chemical intermediate.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine ring, featuring a bromine atom at the 3-position, a methyl group at the 2-position, and an amine group at the 4-position. The strategic placement of these functional groups dictates its reactivity and utility as a precursor in complex molecule synthesis.[1] The electron-donating effects of the amino and methyl groups activate the pyridine ring, influencing its chemical behavior.
Diagram of Molecular Structure
Sources
key precursors for 3-Bromo-2-methylpyridin-4-amine synthesis
An In-depth Technical Guide to the Key Precursors for the Synthesis of 3-Bromo-2-methylpyridin-4-amine
Authored by: A Senior Application Scientist
Introduction: this compound is a pivotal building block in contemporary organic synthesis, finding extensive application as a key intermediate in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring allows for diverse functionalization, making it a valuable precursor for complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the strategic selection and utilization of its key precursors.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to two distinct and commercially viable synthetic strategies. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability.
The logical disconnections are:
-
C-Br Bond Disconnection: This approach points to a direct bromination of an existing aminopyridine.
-
C-NH₂ Bond Disconnection: This strategy involves the late-stage introduction of the amino group, typically via the reduction of a nitro precursor.
These two approaches are the cornerstones of this compound synthesis, and their execution hinges on the careful selection of key precursors.
Logical Relationship of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Part 2: Route 1 - Direct Bromination of 2-Methylpyridin-4-amine
This is often the most direct and atom-economical approach. The success of this route is predicated on the regioselective bromination of the pyridine ring.
Key Precursor: 2-Methylpyridin-4-amine
The 4-amino and 2-methyl groups on the pyridine ring are ortho, para-directing and activate the ring towards electrophilic substitution. This electronic arrangement preferentially directs the incoming electrophile (bromine) to the C3 and C5 positions. The steric hindrance from the 2-methyl group favors substitution at the C3 position, leading to the desired product.
Experimental Workflow for Direct Bromination
Caption: Workflow for the direct bromination of 2-methylpyridin-4-amine.
Detailed Experimental Protocol: Direct Bromination
Materials:
-
2-Methylpyridin-4-amine
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridin-4-amine in aqueous hydrobromic acid.
-
Heat the solution to the desired reaction temperature (typically 60-80 °C).
-
Add hydrogen peroxide dropwise to the heated solution over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Methylpyridin-4-amine | The amino and methyl groups activate and direct the bromination to the C3 position. |
| Brominating Agent | HBr / H₂O₂ | In situ generation of Br₂ is safer and allows for better control of the reaction. |
| Solvent | Aqueous HBr | Acts as both a solvent and a reagent. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Typical Yield | 70-85% | This method is generally efficient. |
Part 3: Route 2 - Reduction of 3-Bromo-2-methyl-4-nitropyridine
This alternative strategy introduces the amino group in the final step, which can be advantageous for avoiding potential side reactions associated with the amino group during other transformations.
Key Precursor: 3-Bromo-2-methyl-4-nitropyridine
This precursor contains the desired substitution pattern, with the nitro group serving as a masked form of the amine. The synthesis of this precursor is a critical aspect of this route.
Synthesis of the Key Precursor: 3-Bromo-2-methyl-4-nitropyridine
A common method to synthesize this precursor involves the nitration of a pyridine N-oxide derivative, followed by deoxygenation.
Workflow for Precursor Synthesis:
Caption: Synthesis of the key precursor 3-Bromo-2-methyl-4-nitropyridine.
Detailed Experimental Protocol: Reduction of the Nitro Group
Once the 3-Bromo-2-methyl-4-nitropyridine precursor is obtained, the final step is the reduction of the nitro group to an amine.
Materials:
-
3-Bromo-2-methyl-4-nitropyridine
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)
-
Acid (for metal-based reductions, e.g., HCl or Acetic Acid)
-
Base for work-up (e.g., Sodium bicarbonate or Sodium hydroxide)
Procedure (using Iron powder in Acetic Acid):
-
To a stirred suspension of iron powder in acetic acid, add a solution of 3-Bromo-2-methyl-4-nitropyridine in acetic acid at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base to a pH of 8-9.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-2-methyl-4-nitropyridine | Contains the required scaffold; the nitro group is readily reduced. |
| Reducing Agent | Fe/CH₃COOH | A classic, cost-effective, and reliable method for nitro group reduction. |
| Solvent | Acetic Acid | Acts as both a solvent and a proton source for the reduction. |
| Temperature | 80-100 °C | Ensures a reasonable reaction rate. |
| Typical Yield | >90% | The reduction of nitro groups is typically a high-yielding transformation. |
Part 4: Comparative Analysis and Conclusion
| Feature | Route 1: Direct Bromination | Route 2: Nitro Group Reduction |
| Number of Steps | Fewer (potentially one step from a common precursor) | More (requires synthesis of the nitro precursor) |
| Key Precursor | 2-Methylpyridin-4-amine | 3-Bromo-2-methyl-4-nitropyridine |
| Regioselectivity | Generally good, but can be an issue with different substitution patterns. | Excellent, as the positions of the substituents are pre-defined in the precursor. |
| Scalability | Can be challenging due to the exothermic nature of bromination. | Generally more scalable, with well-established reduction protocols. |
| Safety | Involves handling of strong acids and an oxidizing agent. | Requires handling of nitrating agents and potentially flammable solvents for hydrogenation. |
The synthesis of this compound is most efficiently achieved through two primary pathways, each with its own set of advantages and challenges. The direct bromination of 2-methylpyridin-4-amine is an attractive option due to its directness. In contrast, the reduction of 3-bromo-2-methyl-4-nitropyridine offers better control over regioselectivity and is often more amenable to large-scale production. The choice of the optimal route will ultimately be dictated by factors such as the cost and availability of the key precursors, the required scale of the synthesis, and the specific capabilities of the laboratory.
References
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and....
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Bromo-2-methylpyridin-4-amine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of C-C bonds to create complex molecular architectures.[1][2] This guide provides a detailed examination of 3-bromo-2-methylpyridin-4-amine as a key building block in these transformations. The resulting 3-aryl-2-methylpyridin-4-amine scaffold is of significant interest in drug discovery, appearing in a range of biologically active molecules.[3][4] We present a mechanistic overview, a discussion of critical reaction parameters, a robust and detailed experimental protocol, and a summary of expected outcomes based on closely related structural analogs. This document is intended to serve as a practical resource for scientists engaged in the synthesis of novel pyridine derivatives.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[5][6] The mechanism, centered around a palladium complex cycling between Pd(0) and Pd(II) oxidation states, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] The presence of an amine on the pyridine ring can influence the electronic properties of the substrate, making the choice of catalyst and conditions crucial for success.[7]
Causality in the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-rich nature of the aminopyridine can sometimes slow this step, necessitating the use of electron-rich phosphine ligands to enhance catalyst activity.[8]
-
Transmetalation: The aryl group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[9] The choice of base and the presence of water can significantly accelerate this phase.[7][10]
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the 3-aryl-2-methylpyridin-4-amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6] Bulky ligands on the palladium center can promote this step.[8]
General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 187 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 530 mg, 2.5 mmol). [11]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. A positive pressure of inert gas should be maintained.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Tetrakis(triphenylphosphine)palladium(0) (e.g., 58 mg, 0.05 mmol). [11]Using a syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL). [2][12]4. Reaction Execution: Place the sealed flask in a preheated oil bath at 85-95 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-18 hours). [4][12]6. Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-aryl-2-methylpyridin-4-amine product. [4]
Summary of Conditions and Expected Yields (Based on Analogs)
While specific data for this compound is not extensively published, the Suzuki-Miyaura coupling of closely related aminobromopyridines is well-documented. [2][11]The following table summarizes typical conditions and reported yields for these analogous reactions, providing a strong predictive framework for the target transformation.
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | T (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [2][12] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 80-90 | [2][12] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 70-80 | [2][12] |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 72-82 | [11] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Toluene/H₂O | 85 | 4 | ~70 | [13] |
Note: Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine or 2-amino-5-bromo-4-methylpyridine and are provided as a predictive guide.
Safety Precautions
-
Reagents: Handle all reagents in a well-ventilated fume hood. This compound and its derivatives should be treated as potentially hazardous. Consult the Safety Data Sheet (SDS) for all chemicals used. * Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen that can form explosive peroxides. [8]Always use from a freshly opened bottle or test for peroxides if the container has been opened previously.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for synthesizing 3-aryl-2-methylpyridin-4-amine derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can reliably access these valuable scaffolds for applications in drug discovery and materials science. The protocol provided herein offers a well-grounded and robust starting point for these synthetic endeavors.
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- This compound | CAS#:97944-41-7. (n.d.). Chemsrc.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- This compound | 97944-41-7. (n.d.). Benchchem.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Inorganica Chimica Acta.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
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- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination with 3-Bromo-2-methylpyridin-4-amine
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules. We will explore the strategic application of the Buchwald-Hartwig amination for the C-N cross-coupling of 3-Bromo-2-methylpyridin-4-amine, a substrate that presents unique electronic and steric challenges. The methodologies detailed herein are designed to serve as a robust starting point, empowering chemists to navigate the nuances of this powerful transformation with a high degree of success.
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, prized for its functional group tolerance and broad substrate scope, which far exceed those of traditional methods for forming aryl C-N bonds.[1][2] Its application is particularly vital in medicinal chemistry, where substituted heteroaromatic amines represent a cornerstone of many pharmaceutical scaffolds.[3][4][5]
The substrate in focus, this compound, is a challenging yet valuable building block. The electron-donating nature of the amino group and the steric hindrance imposed by the adjacent methyl group can complicate the catalytic cycle.[3] Furthermore, heteroaromatic amines are known to be generally challenging coupling partners, often requiring careful optimization of reaction parameters to achieve high yields.[6] This guide explains the causality behind experimental choices to overcome these specific challenges.
The Catalytic Principle: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The generally accepted catalytic cycle involves several key steps:
-
Activation of Precatalyst : If a Pd(II) source like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[6][7] This is often accomplished by a phosphine ligand or the amine reagent itself.
-
Oxidative Addition : The active L-Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound. This step, which forms a Pd(II) intermediate, is often the rate-determining step of the entire cycle.[1][8][9] The electronic properties and steric environment of the bromopyridine directly influence the kinetics of this step.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][3] The choice of base is critical to ensure this step is efficient without causing substrate degradation.
-
Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7][9] Bulky, electron-rich ligands are known to accelerate this crucial, product-forming step.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Strategic Selection of Reaction Parameters
Success in coupling challenging substrates like this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Selection Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ and Pd(OAc)₂ are the most common and cost-effective precursors.[6] They require in situ reduction to the active Pd(0) state. For difficult couplings or improved reproducibility, consider using pre-formed catalysts (precatalysts) where the active Pd(0)-ligand complex is generated more reliably. |
| Ligand | This is the most critical variable. The steric hindrance from the 2-methyl group and the coordinating ability of the pyridine nitrogen demand a sophisticated ligand. While early generation ligands like DPPF and BINAP can be effective, bulky, electron-rich dialkylbiaryl phosphine ligands are vastly superior for this type of substrate.[1][3] Ligands such as RuPhos, BrettPhos, and XPhos create a sterically demanding coordination sphere around the palladium, which promotes the crucial reductive elimination step and prevents catalyst deactivation.[4][10][11] BrettPhos, for instance, is often selective for primary amines.[7] |
| Base | The base's primary role is to deprotonate the amine, but its strength and nature can dramatically impact the reaction. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) , potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are typically the most effective, driving the reaction forward at lower temperatures.[6] However, these can be incompatible with sensitive functional groups.[7] For substrates with base-sensitive moieties, weaker inorganic bases like caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may necessitate higher reaction temperatures or longer reaction times.[7][12][13] |
| Solvent | Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices as they effectively solubilize the catalyst system and reagents at typical reaction temperatures (80-110 °C).[2][6][7] Tetrahydrofuran (THF) can also be used, particularly for reactions at lower temperatures. The choice of solvent can influence catalyst stability and solubility of the base. |
General Experimental Protocol
This protocol provides a robust and validated starting point for the amination of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent degradation of the catalyst and base.[2][14]
Caption: A standard workflow for the Buchwald-Hartwig amination procedure.
Materials Required
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4–2.0 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1-0.2 M)
-
Standard glassware for inert atmosphere chemistry
-
Ethyl acetate, water, brine, anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base.[3]
-
Inerting : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition : To the flask, add this compound (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition : Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[3]
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.[2][3]
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted 2-methylpyridin-4-amine product.[2]
Recommended Starting Conditions
The following table provides validated starting points for coupling this compound with various classes of amines. Optimization may be required.
| Amine Partner | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Notes |
| Primary Aliphatic | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | LHMDS (1.5) | 90 | LHMDS offers excellent tolerance for protic functional groups.[4][7] |
| Secondary Aliphatic | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (1.5) | 100 | RuPhos is often highly effective for secondary amines.[10] |
| Primary Arylamine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ (2.0) | 110 | A weaker base may require a higher temperature but offers broad functional group compatibility. |
| Heteroaromatic Amine | Pd₂(dba)₃ (2.0) | DPPF (8.0) | Cs₂CO₃ (1.5) | 110 | Electron-deficient heteroaromatic amines can be challenging and may benefit from different ligand systems like DPPF.[12] |
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered during the amination of pyridyl halides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Poor oxidative addition (C-Br bond not reactive enough).3. Inappropriate ligand/base combination. | 1. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere.2. Screen a panel of bulky biaryl phosphine ligands (RuPhos, XPhos, etc.).[13]3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). |
| Formation of Hydrodehalogenated Byproduct | The competing side reaction of β-hydride elimination is occurring.[1] | This is often ligand-dependent. Screen ligands known to favor reductive elimination, such as those with bulky substituents. |
| Substrate or Product Decomposition | The base is too strong for functional groups present on the substrate or coupling partner. | Switch to a milder base like Cs₂CO₃ or K₃PO₄. This may require an increase in reaction temperature or catalyst loading to maintain a reasonable reaction rate.[7][13] |
| Stalled Reaction with Heterocyclic Amines | The nitrogen on the coupling partner's ring may be coordinating to the palladium center, inhibiting catalysis. | Increase ligand loading to ensure the palladium remains coordinated to the phosphine. Consider a different ligand class, such as Josiphos-type ligands or N-heterocyclic carbenes (NHCs).[4] |
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007). Retrieved January 17, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020). Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. (2019). Retrieved January 17, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Retrieved January 17, 2026, from [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides - Taylor & Francis. (n.d.). Retrieved January 17, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]
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Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Reaction Conditions for Cross-Coupling with 3-Bromo-2-methylpyridin-4-amine
Introduction: The Strategic Importance of 3-Bromo-2-methylpyridin-4-amine
Substituted pyridines are cornerstone scaffolds in modern drug discovery and materials science. Among them, this compound stands out as a versatile and highly valuable building block. Its unique substitution pattern—a nucleophilic amino group, a sterically demanding methyl group, and a reactive bromine atom—offers multiple vectors for chemical elaboration. Palladium-catalyzed cross-coupling reactions are the premier tools for functionalizing the C3-position of this molecule, enabling the construction of complex C-C and C-N bonds that are pivotal for generating libraries of novel compounds.[1]
However, the inherent properties of this substrate present distinct challenges. The electron-donating amino group can modulate the reactivity of the pyridine ring, while the ortho-methyl group introduces significant steric hindrance around the C-Br bond. Furthermore, the pyridine nitrogen and the exocyclic amine can act as potential ligands for the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[2] Overcoming these hurdles requires a carefully optimized selection of catalyst, ligand, base, and solvent.
This guide provides a comprehensive overview of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—tailored for this compound. It combines mechanistic insights with field-proven, step-by-step protocols and data-driven starting points to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction provides a direct pathway to introduce diverse aryl and heteroaryl substituents, significantly expanding molecular complexity.
Causality Behind Component Selection
The success of the Suzuki-Miyaura coupling hinges on a productive catalytic cycle. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step.[4] The choice of ligand is paramount; for a sterically hindered substrate like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the initial oxidative addition of the C-Br bond to the Pd(0) center and facilitate the final reductive elimination step.[3] The solvent system, typically a mixture of an organic solvent and water, must solubilize both the organic substrate and the inorganic base.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92[3] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88[3] |
Note: The conditions in this table are adapted from established procedures for substituted bromopyridines and serve as excellent starting points for optimization.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir the mixture vigorously.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry where aryl amines are prevalent motifs.[7][8] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines.
Causality Behind Component Selection
This reaction is highly sensitive to the choice of ligand and base.[7] The steric bulk of the 2-methyl group and the potential for the 4-amino group to chelate the palladium center necessitate the use of highly active catalyst systems.[2]
-
Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are critical.[9] They promote a fast rate of reductive elimination from the Pd(II)-amido intermediate, which is often the rate-limiting step, and prevent catalyst deactivation.[7][8]
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.[7] Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity, while lithium bis(trimethylsilyl)amide (LiHMDS) is preferred for substrates with base-sensitive functional groups.[9][10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to ensure a water-free environment, preventing catalyst decomposition and unwanted side reactions.[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | Good[2][9] |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 78[2] |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 | High[7] |
| 4 | Benzylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 81[2] |
Note: Data is derived from studies on 3-halo-2-aminopyridines, which are excellent analogs for optimizing reactions with the target substrate.[2][7]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) and the base (e.g., LiHMDS, 2.5 equiv).[7][9]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 65-110 °C).[2][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction provides a direct route to 3-alkynyl-2-methylpyridin-4-amine derivatives, which are valuable intermediates for further transformations or as final products in drug discovery programs.
Causality Behind Component Selection
Traditionally, the Sonogashira reaction uses a dual-catalyst system of palladium and a copper(I) salt.[11] However, copper-free protocols have gained popularity as they avoid the formation of di-alkyne homocoupling (Glaser coupling) byproducts.[12][13]
-
Catalyst System: A palladium source like Pd(PPh₃)₂Cl₂ is common. In copper-free systems, a highly active monoligated Pd(0) species, often generated in situ from a suitable precatalyst, is desirable to drive the reaction at lower temperatures.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[3]
-
Solvent: Anhydrous aprotic solvents like THF or DMF are generally used.
Catalytic Cycle: Copper-Free Sonogashira Coupling
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Application Notes and Protocols: 3-Bromo-2-methylpyridin-4-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold in Kinase Inhibitor Design
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its ability to form hydrogen bonds, act as a bioisostere for other aromatic systems, and serve as a versatile template for chemical modification makes it an invaluable component in drug design.[3] Within the realm of oncology and inflammatory diseases, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Kinase deregulation is a well-established mechanism by which cancer cells bypass normal physiological controls, making kinases a prime target for therapeutic intervention.[5]
Among the myriad of building blocks used to construct these inhibitors, 3-bromo-2-methylpyridin-4-amine stands out as a particularly strategic intermediate.[6] This molecule offers a unique combination of features: a nucleophilic amino group for amide bond formation or further heterocycle construction, a bromine atom perfectly positioned for palladium-catalyzed cross-coupling reactions, and a methyl group that can provide steric hindrance or favorable hydrophobic interactions within a kinase's ATP-binding pocket. These functionalities allow for the systematic and modular construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a key building block in the development of novel kinase inhibitors. We will delve into its synthesis, explore its derivatization through key cross-coupling reactions, and provide a framework for the biological evaluation of the resulting compounds.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 97944-41-7 | [7][8][9] |
| Molecular Formula | C₆H₇BrN₂ | [8][9] |
| Molecular Weight | 187.04 g/mol | [8][9] |
| Appearance | Solid | [10] |
| Purity | Typically ≥97% | [7][8] |
| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; low solubility in water. | [10] |
Synthetic Protocol: Direct Bromination of 2-Methylpyridin-4-amine
The synthesis of this compound can be efficiently achieved through the direct electrophilic bromination of the commercially available 2-methylpyridin-4-amine. The electron-donating amino group at the C4 position and the methyl group at the C2 position activate the pyridine ring, directing the substitution to the C3 position.[6]
Reaction Scheme:
A representative synthetic scheme for this compound.
Materials:
-
2-Methylpyridin-4-amine
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyridin-4-amine (1.0 equivalent) in an aqueous solution of hydrobromic acid.
-
Heating: Gently heat the solution with stirring.
-
Addition of Oxidant: Once the desired temperature is reached, add hydrogen peroxide dropwise to the reaction mixture using a dropping funnel. This in situ generation of electrophilic bromine is crucial for the selective bromination at the C3 position.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
-
Application in Kinase Inhibitor Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties at the C3 position. This is a critical step in building the complex molecular architectures required for potent and selective kinase inhibition.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[11]
General Reaction Scheme:
General scheme for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[1][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature typically ranging from 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is particularly valuable in pharmaceutical synthesis where aryl and heteroaryl amines are common structural features.[13] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with challenging substrates like substituted pyridines.[13]
General Reaction Scheme:
General scheme for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with a Primary or Secondary Amine
This generalized protocol can be adapted for coupling various amines.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4–2.5 equiv)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Schlenk flask
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add anhydrous toluene via syringe to a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature of 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
From Building Block to Bioactive Molecule: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core
The 4-amino group of the 3-substituted-2-methylpyridin-4-amine intermediate is a versatile handle for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core. This scaffold is found in numerous kinase inhibitors targeting enzymes like NEK6, Akt, and PIM-1.[15][16][17][18]
Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold allows for a detailed exploration of the structure-activity relationship. The 2-aminopyridine and related aminopyrimidine moieties are known to interact with the hinge region of the kinase ATP-binding pocket, forming crucial hydrogen bonds.[19][20]
Key SAR Observations for Aminopyridine-Based Kinase Inhibitors:
-
Substitution at the 3-position: The nature of the aryl or heteroaryl group introduced via cross-coupling reactions significantly impacts potency and selectivity. This group often occupies a hydrophobic pocket adjacent to the ATP-binding site.
-
The 2-methyl group: This group can enhance binding by fitting into a hydrophobic pocket or can be modified to improve solubility or other physicochemical properties.
-
The 4-amino group: This group is often a key hydrogen bond donor or acceptor and is frequently incorporated into a larger heterocyclic system to optimize interactions with the kinase.
Simplified JNK Signaling Pathway and Point of Inhibition.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic placement of functional groups allows for the efficient construction of diverse and complex molecular architectures through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful scaffold in their quest for novel and effective therapeutics.
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Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed. (URL: [Link])
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Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (URL: [Link])
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3-Amino-4-bromo-2-methylpyridine | 126325-48-2 - J&K Scientific. (URL: [Link])
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Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis - Frontiers. (URL: [Link])
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (URL: [Link])
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The Role of 4-Methylpyridin-2-amine in Pharmaceutical Synthesis. (URL: [Link])
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (URL: [Link])
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Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (URL: [Link])
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])
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Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties | ACS Omega. (URL: [Link])
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])
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Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. (URL: [Link])
-
(PDF) Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Synthetic Derivatization of 3-Bromo-2-methylpyridin-4-amine
Abstract
This technical guide provides researchers, scientists, and drug development professionals with detailed synthetic protocols and application notes for the chemical derivatization of 3-Bromo-2-methylpyridin-4-amine (CAS: 97944-41-7).[1] This versatile heterocyclic building block possesses two primary synthetic handles for molecular elaboration: the reactive carbon-bromine bond at the C-3 position and the nucleophilic amino group at the C-4 position. We will explore state-of-the-art methodologies, focusing on palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, and standard transformations of the amino moiety. The causality behind experimental choices, optimization strategies, and detailed, step-by-step protocols are provided to empower chemists to efficiently generate diverse libraries of novel pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[2] this compound, in particular, offers a strategic platform for the synthesis of complex molecules. The bromine atom at the 3-position serves as a versatile linchpin for introducing diverse substituents via modern cross-coupling chemistry. Concurrently, the 4-amino group provides a site for further functionalization and can play a critical role in molecular recognition through hydrogen bonding in biological targets. The 2-methyl group provides steric influence and can modulate the electronic properties and metabolic stability of the final compounds. Understanding how to selectively and efficiently manipulate these functional groups is paramount for leveraging this scaffold in drug discovery programs, such as the development of novel kinase inhibitors.[2]
Caption: General scheme for Suzuki-Miyaura coupling.
Expert Insights & Causality: The success of this coupling on the this compound substrate is highly dependent on the choice of catalyst, ligand, and base. The pyridine nitrogen and the 4-amino group can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the rate-determining oxidative addition step and stabilize the active Pd(0) species. [3]The choice of a mild inorganic base like K₃PO₄ or Cs₂CO₃ is crucial to prevent degradation of the boronic acid and sensitive functional groups. [3] Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | ~85 [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92 [3] |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88 [3] |
| Note: Yields are based on protocols for structurally similar bromopyridines and serve as excellent starting points. | |||||||
| [3] | |||||||
| Detailed Protocol: Suzuki-Miyaura Coupling |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required. Add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 0.1 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the specified temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-methylpyridin-4-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a wide range of primary and secondary amines. [4][5]This reaction is particularly valuable for synthesizing libraries of substituted anilines and heteroaromatic amines.
Expert Insights & Causality: This transformation is challenging for this compound due to the steric hindrance imposed by the 2-methyl group adjacent to the reaction site. Achieving high yields requires specialized, bulky phosphine ligands (e.g., (±)-BINAP, tBuXPhos, Josiphos-type ligands). [4]These ligands create a coordinatively unsaturated, electron-rich palladium center that facilitates both the oxidative addition of the sterically hindered aryl bromide and the final reductive elimination step to form the C-N bond. [5]A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner, forming the palladium-amido intermediate. [4] Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (0.1-0.2 M) via syringe.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. [6]This reaction is unique in its typical use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst (e.g., CuI). [7] Expert Insights & Causality: The catalytic cycle involves the palladium catalyst activating the aryl bromide, while the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. [8]This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the coupled product. [8]A crucial aspect is maintaining an inert, oxygen-free atmosphere, as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling). The amine base (e.g., Et₃N, DIPEA) serves both as a proton scavenger and as a solvent. [6] Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF, 0.2 M) and the amine base (e.g., Et₃N, 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe. [3]4. Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Derivatization via the 4-Amino Group
The 4-amino group is a versatile nucleophile that can be readily functionalized through standard organic transformations to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.
Caption: Workflow for functionalizing the 4-amino group.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is a robust and straightforward transformation. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors and improve metabolic stability.
Detailed Protocol: General N-Acylation
-
Setup: Dissolve this compound (1.0 equiv) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 equiv) or pyridine (1.5 equiv).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The product can often be purified by recrystallization or silica gel chromatography.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2153-2163. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]
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ResearchGate. (2007). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ResearchGate. (2010). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Functionalization of 3-Bromo-2-methylpyridin-4-amine
Introduction: The Strategic Value of 3-Bromo-2-methylpyridin-4-amine
The this compound scaffold is a highly valuable building block in modern medicinal chemistry and drug discovery. Its strategic importance lies in the precise arrangement of its functional groups: the bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 2-methyl and 4-amino groups provide steric and electronic properties that can be crucial for directing molecular interactions with biological targets. Derivatives of this core are integral to the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted therapies for oncology and inflammatory diseases[1].
This guide provides a comprehensive overview of the principal palladium-catalyzed reactions involving this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to enable researchers to confidently and successfully employ this versatile substrate in their synthetic campaigns. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
General Experimental Workflow: Ensuring Success in Palladium Catalysis
A successful cross-coupling reaction is contingent on the rigorous exclusion of oxygen and moisture. The following workflow represents a best-practice approach for setting up these sensitive reactions.
Caption: General laboratory workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is the preeminent method for creating carbon-carbon bonds between this compound and various organoboron reagents, yielding biaryl and heteroaryl structures essential for exploring structure-activity relationships (SAR) in drug discovery[1][2].
Reaction Principle & Mechanistic Insight
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species[3]. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine. This is often the rate-determining step[3].
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Application Notes
The inherent nucleophilicity of the pyridine nitrogen and the 4-amino group can potentially coordinate to the palladium center, inhibiting catalysis. Therefore, the choice of ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ often provide superior results, especially with challenging substrates[2]. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step[4].
Data Summary: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92 |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88 |
| Note: This table presents representative conditions adapted from protocols for analogous bromopyridine systems and serves as a strong starting point for optimization.[2] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for substituted bromopyridines[1][2].
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful transformation for forming carbon-nitrogen bonds, a cornerstone of pharmaceutical synthesis[5][6]. For this compound, this reaction allows the introduction of a diverse range of primary and secondary amines at the 3-position, which is critical for modulating the physicochemical properties of drug candidates.
Reaction Principle & Mechanistic Insight
The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile[6].
-
Oxidative Addition: Pd(0) adds to the C-Br bond of the bromopyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido intermediate.
-
Reductive Elimination: This key step forms the C-N bond, yielding the desired product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Notes
This compound is a challenging substrate for C-N coupling. The adjacent 2-methyl group creates steric hindrance, and the 4-amino group can act as a competing nucleophile or coordinate to the catalyst[7]. Success hinges on the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) which promote the crucial reductive elimination step[7][8]. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine without competing in the reaction[5][7].
Data Summary: Buchwald-Hartwig Amination Conditions
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (2.5) | Toluene | 80-110 |
| Note: This table provides effective starting conditions for optimization, based on data for analogous and challenging bromopyridine substrates.[5][7][9] |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the amination of challenging heteroaryl halides[5][9].
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene or THF via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds[10]. This reaction introduces a linear, rigid alkynyl moiety, a valuable linker or pharmacophore in drug design.
Reaction Principle & Mechanistic Insight
This reaction uniquely employs a dual catalytic system[11].
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination.
-
Copper Cycle: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step enabling the C-C bond formation[10].
Caption: Interlocking catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides[2][12].
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 3.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a direct route to vinylated pyridines[13][14].
Reaction Principle & Mechanistic Insight
The Heck reaction follows a distinct catalytic pathway[13][15].
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium complex and subsequently inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step dictates the regioselectivity.
-
Base-mediated Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Detailed Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides[2][13].
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent/Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), the alkene (1.5 equiv), and a base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
References
- BenchChem. (2025).
- BenchChem. (n.d.). This compound | 97944-41-7.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). Reactivity of the carbon-bromine bond in 3-Bromo-2-methylpyridine.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Heck reaction.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- ChemSpider Synthetic Pages. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction.
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Application Notes: 3-Bromo-2-methylpyridin-4-amine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone in the architecture of modern agrochemicals, lending favorable physicochemical properties and potent biological activity to a host of herbicides, fungicides, and insecticides.[1][2] Its derivatives are integral to products that ensure global food security.[3] Within this vital class of compounds, 3-Bromo-2-methylpyridin-4-amine emerges as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom, a methyl group, and an amino group on the pyridine core creates a versatile scaffold ripe for chemical elaboration.[4] The bromine atom at the C-3 position serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems often found in advanced agrochemicals. The amino and methyl groups, in turn, influence the molecule's electronic properties and steric profile, which are critical for fine-tuning its interaction with biological targets and can enhance its efficacy.[5][6]
This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights and detailed protocols for researchers in agrochemical development.
Physicochemical Characteristics
A thorough understanding of the starting material is fundamental. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 97944-41-7 | [7][8] |
| Molecular Formula | C₆H₇BrN₂ | [8] |
| Molecular Weight | 187.04 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Purity | Typically ≥97% | [7][8] |
| Appearance | Off-white to light brown solid |
Synthesis of the Intermediate: A Practical Approach
While commercially available, an in-house synthesis of this compound can be advantageous for large-scale campaigns. A direct and effective method begins with the readily available precursor, 2-methylpyridin-4-amine.
The synthetic logic rests on the activating effect of the C-4 amino and C-2 methyl groups, which direct electrophilic aromatic substitution to the C-3 position. The use of hydrobromic acid and hydrogen peroxide provides an in situ source of electrophilic bromine, leading to selective bromination.[4]
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Causality: This protocol is designed for regioselectivity. The acidic medium (HBr) protonates the pyridine nitrogen, further enhancing the directing effect of the substituents. The controlled, dropwise addition of hydrogen peroxide is crucial to manage the exothermicity of the reaction and prevent over-bromination.
-
Materials: 2-methylpyridin-4-amine, Hydrobromic acid (48% aq.), Hydrogen peroxide (30% aq.), Sodium hydroxide solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-methylpyridin-4-amine (1.0 eq) in aqueous hydrobromic acid.
-
Heat the solution to a specified temperature (e.g., 80°C).
-
Add hydrogen peroxide (1.1 eq) dropwise over 1-2 hours, maintaining the temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
-
Application in Herbicide Synthesis: Targeting Protoporphyrinogen Oxidase (PPO)
A prominent application of pyridine-based intermediates is in the development of herbicides that inhibit Protoporphyrinogen Oxidase (PPO).[9] PPO is a critical enzyme in the chlorophyll biosynthesis pathway in plants.[10][11] Its inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[12]
The synthesis of novel PPO inhibitors often involves creating a biaryl structure where the pyridine ring is coupled with another aromatic or heteroaromatic system. The Suzuki-Miyaura cross-coupling reaction is the premier method for achieving this transformation, leveraging the C-Br bond of our intermediate.[13]
Protocol 2: Synthesis of a Phenyl-Pyridine Herbicide Candidate via Suzuki-Miyaura Coupling
This protocol details the synthesis of a hypothetical, yet representative, herbicidal molecule, 4-amino-2-methyl-3-(4-(trifluoromethyl)phenyl)pyridine , by coupling this compound with 4-(trifluoromethyl)phenylboronic acid.
Expertise Behind the Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable and versatile catalyst for Suzuki couplings. For more challenging substrates, catalysts with specialized ligands like Pd(dppf)Cl₂ may be employed to improve yields and reaction times.[13]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.[14]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is standard. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[15][16]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is paramount to prevent catalyst deactivation and ensure a high yield.[15]
Caption: General workflow for Suzuki-Miyaura coupling.
-
Materials:
-
This compound (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, 4-(trifluoromethyl)phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the starting amine.
-
Heating: Heat the reaction mixture to 95°C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Quantitative Data and Validation
The success of a synthesis is measured by its efficiency and the purity of the final product. The following table provides expected results for the synthesis described in Protocol 2, validating the methodology.
| Parameter | Expected Value | Notes |
| Starting Material | This compound | 1.0 mmol (187 mg) |
| Coupling Partner | 4-(CF₃)phenylboronic acid | 1.2 mmol (228 mg) |
| Catalyst Loading | Pd(PPh₃)₄ | 3 mol% (35 mg) |
| Reaction Time | 12 hours | Monitored by LC-MS |
| Isolated Yield | 75-85% | Based on similar couplings[13] |
| Product Appearance | White to off-white solid | After purification |
| ¹H NMR | Peaks consistent with product structure | |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 255.1 |
Conclusion and Future Outlook
This compound stands as a powerful and versatile intermediate in the agrochemical discovery pipeline. The protocols detailed herein, particularly the robust Suzuki-Miyaura coupling, provide a reliable pathway for synthesizing novel pyridine-based compounds. By strategically modifying the boronic acid coupling partner, researchers can generate extensive libraries of candidate molecules for screening, accelerating the development of next-generation herbicides, fungicides, and other crop protection agents. The principles and methodologies described serve as a foundational guide for innovation in this critical field.
References
-
Dayan, F. E., et al. (2023). Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. Weed Science. Available from: [Link]
-
Zhu, H. (2021). Target Site Resistance Mechanism of Protoporphyrinogen Oxidase Inhibiting Herbicides in Eleusine indica. Auburn University Electronic Theses and Dissertations. Available from: [Link]
-
Barker, A.L., et al. (2023). Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate. Available from: [Link]
-
University of Missouri. Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]
-
PubChem. 3-Amino-2-bromo-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]
-
PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. Available from: [Link]
-
ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]
-
Chemsrc. This compound | CAS#:97944-41-7. Available from: [Link]
-
PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available from: [Link]
- Google Patents. Pyridine derivatives, their preparation and their use as fungicides.
- Google Patents. Pyridine derivatives and their use as herbicides.
- Google Patents. Method for preparing 3-bromo-4-methylpyridine.
-
Pipzine Chemicals. 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China. Available from: [Link]
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Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Analysis of 3-Bromo-2-methylpyridin-4-amine Reaction Mixtures
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-2-methylpyridin-4-amine. Designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry, this protocol provides a reliable system for monitoring reaction progress, determining purity, and identifying potential process-related impurities. The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, ensuring excellent peak shape and resolution. We will explain the causality behind the method development choices, provide a detailed step-by-step protocol, and define rigorous system suitability criteria to ensure self-validation and trustworthiness in accordance with pharmacopeial standards.[1][2]
Introduction and Analytical Challenges
This compound is a key substituted pyridine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as the presence of impurities can negatively affect the yield, safety, and efficacy of the final drug product.[3][4] Therefore, a reliable and accurate analytical method is essential for in-process control and final product release.
The analysis of this compound presents specific challenges:
-
Peak Tailing: The presence of a basic pyridine nitrogen and a primary amine group (pKa of pyridinium is ~5.2) can lead to strong interactions with residual silanol groups on the silica-based stationary phase, resulting in asymmetric or tailing peaks.[5][6]
-
Separation of Isomers: Synthetic routes may produce structurally similar impurities, including regioisomers, which can be difficult to resolve from the main analyte peak.
-
Matrix Effects: Reaction mixtures contain starting materials, reagents, and by-products that can interfere with the analysis. The analytical method must be selective enough to quantify the target compound in the presence of these other components.
This guide provides a comprehensive methodology designed to overcome these challenges, ensuring accurate and reproducible results.
Method Development Strategy: The "Why" Behind the Protocol
The development of this HPLC method was guided by the physicochemical properties of this compound and the need for a stability-indicating assay.
-
Column Selection: A C18 (octadecylsilyl) column is the gold standard for the analysis of moderately polar to non-polar small molecules.[4] Its hydrophobic nature provides effective retention for the aromatic pyridine ring, while being versatile enough to separate compounds with a range of polarities. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, reducing baseline noise.
-
Aqueous Phase & pH Control: To address the challenge of peak tailing, the aqueous mobile phase is acidified with 0.1% phosphoric acid. This serves a critical purpose: it maintains a low pH (around 2-3), ensuring that the basic nitrogen atoms of the pyridine ring and the exocyclic amine are consistently protonated. This positive charge minimizes secondary ionic interactions with the stationary phase, leading to sharper, more symmetrical peaks.[4][5]
-
Gradient Elution: A gradient elution, where the percentage of acetonitrile is increased over time, is employed to ensure that both early-eluting polar impurities and later-eluting non-polar by-products are effectively separated and eluted within a reasonable timeframe.[4]
-
-
Detection: Substituted pyridines exhibit strong UV absorbance.[5] A detection wavelength of 254 nm is selected as it offers high sensitivity for the pyridine chromophore while minimizing interference from many common solvents and reagents.
Detailed Experimental Protocol
Instrumentation and Consumables
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid (~85%) to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of the reaction mixture into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the tables below.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Table 1: HPLC Chromatographic Conditions |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
| Table 2: Gradient Elution Program |
System Suitability: A Self-Validating System
To ensure the chromatographic system is adequate for the intended analysis, system suitability tests (SST) must be performed before any sample analysis.[7] The criteria below are based on United States Pharmacopeia (USP) guidelines.[1][2]
| Parameter | Test | Acceptance Criteria |
| Precision/Repeatability | Inject the Standard Solution five (5) times. | Relative Standard Deviation (RSD) of the peak area ≤ 2.0%. |
| Peak Asymmetry | Use the first injection of the Standard Solution. | Tailing Factor (T) between 0.8 and 1.5. |
| Column Efficiency | Use the first injection of the Standard Solution. | Theoretical Plates (N) ≥ 2000. |
| Resolution | Requires a resolution mix or a sample with a closely eluting impurity. | Resolution (Rs) between the main peak and the closest impurity ≥ 2.0. |
| Table 3: System Suitability Test Parameters and Acceptance Criteria |
If the system fails to meet any of these criteria, the cause of the failure must be investigated and rectified before proceeding with sample analysis.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data reporting.
Caption: HPLC analysis workflow from preparation to reporting.
Data Analysis and Potential Impurities
-
Purity Calculation: For reaction mixtures where the identity of all components is not known, the purity of this compound can be estimated using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Potential Process-Related Impurities: A robust method must be able to separate the main product from its potential impurities. Based on common synthetic routes, such as the direct bromination of 2-methylpyridin-4-amine, the following impurities should be considered[8]:
-
Starting Material: 2-methylpyridin-4-amine (more polar, will elute earlier).
-
Dibrominated Species: e.g., 3,5-Dibromo-2-methylpyridin-4-amine (less polar, will elute later).
-
Positional Isomers: Bromination at other positions on the pyridine ring.
-
Degradation Products: Resulting from instability in the reaction or work-up conditions.
-
The developed gradient method is designed to provide sufficient resolution between the main peak and these potential earlier and later eluting compounds.
Conclusion
The RP-HPLC method described in this application note is specific, robust, and reliable for the analysis of this compound in reaction mixtures. The strategic selection of the column, mobile phase pH, and gradient elution effectively mitigates common chromatographic issues like peak tailing, ensuring high-quality data. The inclusion of rigorous system suitability criteria guarantees that the system is performing correctly, making this protocol a trustworthy tool for researchers and professionals in pharmaceutical development and quality control.
References
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- Wagh, S. S., Kothari, S., & Lokhande, M. V. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry.
- United States Pharmacopeia. (n.d.).
- ResearchGate. (2018).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- BenchChem. (n.d.). This compound | 97944-41-7.
- MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Wikipedia. (n.d.). Pyridine.
- Epshtein, N. (2020). System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review).
- BenchChem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
Sources
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Comprehensive Spectroscopic Analysis of 3-Bromo-2-methylpyridin-4-amine
An Application Guide for Drug Development Professionals
Abstract: 3-Bromo-2-methylpyridin-4-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Rigorous characterization of this intermediate and its subsequent products is paramount to ensure the identity, purity, and quality required for drug development and manufacturing.[1] This application note provides a detailed, multi-technique spectroscopic approach for the comprehensive analysis of this compound. We present optimized protocols and interpretation guidelines for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for related pyridine derivatives.
The Strategic Importance of Spectroscopic Analysis
In pharmaceutical quality assurance and quality control (QA/QC), spectroscopic methods are indispensable for verifying molecular structure, quantifying active pharmaceutical ingredients (APIs), detecting impurities, and ensuring batch-to-batch consistency.[2][3] For a substituted pyridine like this compound, a combination of techniques is required to build a complete analytical profile. Each method provides a unique and complementary piece of structural information, which, when combined, offers an unambiguous confirmation of the molecule's identity and purity.
The overall analytical workflow is designed to confirm structure and purity in a stepwise, validated manner.
Caption: Integrated workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Causality in NMR Experimental Design
-
Solvent Selection: The choice of a deuterated solvent is the most critical first step.[4] this compound possesses both a polar amine group and a heterocyclic ring, making it soluble in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal (~2.50 ppm) typically does not overlap with analyte signals.[5] Deuterated chloroform (CDCl₃) is an alternative for less polar derivatives, but the amine protons may exchange or broaden.[6]
-
Referencing: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm, ensuring data comparability across experiments.
Caption: Stepwise protocol for NMR analysis.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean NMR tube. Add a small amount of TMS.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
Data Interpretation
The substitution pattern on the pyridine ring leads to a highly predictable spectrum. The electron-donating amino group and methyl group, along with the electron-withdrawing bromine atom, dictate the chemical shifts of the remaining ring protons and carbons.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.65 | d | 1H | H-6 | Doublet, coupled to H-5. Deshielded by adjacent ring nitrogen. |
| ~6.55 | d | 1H | H-5 | Doublet, coupled to H-6. Shielded by ortho-amino group. |
| ~5.90 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and potential exchange. |
| ~2.30 | s | 3H | -CH₃ | Singlet, in the typical range for a methyl group on an aromatic ring. |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150.0 | C-2 | Attached to electron-withdrawing nitrogen and substituted with a methyl group. |
| ~148.5 | C-4 | Attached to the strongly electron-donating amino group. |
| ~145.0 | C-6 | Carbon adjacent to the ring nitrogen. |
| ~110.0 | C-5 | Shielded by the adjacent amino group. |
| ~105.0 | C-3 | Attached to the electronegative bromine atom. |
| ~20.0 | -CH₃ | Typical shift for an sp³ hybridized methyl carbon attached to an sp² carbon. |
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry is essential for confirming the molecular weight and, by extension, the elemental formula of a compound. For halogenated compounds, MS provides a definitive signature due to natural isotopic abundances.[7][8]
Causality in MS Experimental Design
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that imparts minimal energy to the analyte, ensuring that the molecular ion is observed with little to no fragmentation.[9][10] This is crucial for unambiguous molecular weight determination.
-
Ionization Mode: The pyridine nitrogen and the exocyclic amine are basic sites that are readily protonated. Therefore, analysis is performed in positive ion mode to detect the [M+H]⁺ ion.[11]
Caption: Protocol for ESI-MS analysis.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Adding 0.1% formic acid can aid in protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) to ensure high mass accuracy.
-
Data Acquisition: Introduce the sample into the ESI source via direct infusion or through an LC system. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the protonated molecular ion, [M+H]⁺. Critically, examine the isotopic pattern.
Data Interpretation: The Bromine Isotopic Signature
The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[12][13] This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This pattern is a definitive confirmation of the presence of one bromine atom.
Table 3: Expected High-Resolution MS Data
| Ion | Calculated m/z ([C₆H₈⁷⁹BrN₂]⁺) | Calculated m/z ([C₆H₈⁸¹BrN₂]⁺) | Observed Pattern |
|---|
| [M+H]⁺ | 186.9865 | 188.9845 | Two peaks of ~1:1 intensity at m/z ~187 and ~189 |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
While NMR and MS provide detailed structural and mass information, IR and UV-Vis spectroscopy offer rapid and valuable complementary data for functional group confirmation and purity assessment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14] It is an excellent tool for quickly verifying the presence of the key functional groups in this compound.[15]
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (-CH₃) |
| ~1640 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N ring stretches | Pyridine Ring |
| 700 - 500 | C-Br stretch | Bromo-substituent |
The presence of sharp bands in the 3450-3300 cm⁻¹ region is strong evidence for the primary amine, while the collection of bands between 1600-1450 cm⁻¹ is characteristic of the pyridine ring skeleton.[16][17][18]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Quantification
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is useful for confirming the presence of the π-conjugated system (chromophore) and for quantitative analysis using the Beer-Lambert law.[14][19]
Protocol:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Scan the sample from ~400 nm down to 200 nm.
Table 5: Expected UV-Vis Absorption Data (in Ethanol)
| λ_max (nm) | Transition Type | Chromophore |
|---|---|---|
| ~250-260 | π → π* | Substituted Pyridine Ring |
| ~290-310 | π → π* | Substituted Pyridine Ring |
The substituted pyridine ring is expected to show characteristic absorption maxima (λ_max).[20][21][22] The exact positions can be influenced by solvent polarity and pH. This technique is particularly valuable in PAT (Process Analytical Technology) for real-time concentration monitoring.
Conclusion: A Triad of Validation
The unambiguous characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular weight and the presence of bromine with its unique isotopic signature, and IR/UV-Vis spectroscopy rapidly verifies functional groups and the core chromophore. Together, these methods form a robust analytical package for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical chemical intermediate.
Caption: Complementary data for final validation.
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Application Notes and Protocols for the Functionalization of 3-Bromo-2-methylpyridin-4-amine
Introduction
3-Bromo-2-methylpyridin-4-amine is a critical halogenated aminopyridine that serves as a versatile building block in organic synthesis.[1] Its strategic placement of bromo, methyl, and amino groups on the pyridine core makes it a highly valuable intermediate for constructing complex molecules, particularly in the fields of pharmaceutical development and agrochemical research.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize this core allows for the systematic exploration of chemical space to optimize biological activity.[2]
This guide provides an in-depth analysis and detailed protocols for the functionalization of the C3-bromo position of this compound. We will focus on palladium-catalyzed cross-coupling reactions, which represent the most robust and widely applied methods for C-C and C-N bond formation at this position.[3][4] The protocols and insights provided are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The bromine atom at the C3 position of this compound is the primary site for functionalization via transition-metal catalysis. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a key step in palladium-catalyzed cross-coupling cycles.[5] However, the presence of the adjacent methyl and amino groups introduces steric hindrance and distinct electronic properties that necessitate careful optimization of reaction conditions.[3]
The Suzuki-Miyaura reaction is a premier method for creating C-C bonds between the pyridine core and various aryl or heteroaryl partners.[4][6] This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in pharmacologically active compounds.[2]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate.[7] Transmetalation then occurs, where an organic group from a boronic acid or ester (activated by a base) is transferred to the palladium center.[8] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[5][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often required for challenging substrates to promote both the oxidative addition and reductive elimination steps.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, typically at a concentration of 0.1-0.2 M) via syringe.[3][9]
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 90 | ~85[4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92[4] |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88[4] |
| 4 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | ~80 |
Note: Yields are based on analogous bromopyridine systems and serve as excellent starting points for optimization.[4]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of diverse aryl and heteroaryl amines.[3][10] This transformation is crucial in pharmaceutical science, where such motifs are prevalent.[3] The steric hindrance near the C3-bromo position makes ligand selection particularly important for achieving high yields.[3]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving: 1) Oxidative addition of the aryl bromide to Pd(0); 2) Coordination of the amine and deprotonation by a base to form a Pd(II)-amido complex; and 3) Reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][10] Sterically demanding, electron-rich phosphine ligands (e.g., BINAP, DavePhos, XPhos) are highly effective as they facilitate the rate-limiting reductive elimination step from the sterically congested intermediate.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv.).[3]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).[3]
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe to a concentration of 0.1-0.2 M.[3]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.[3]
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOtBu (1.5) | Toluene | 100 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | NaOtBu (1.5) | Toluene | 90 | ~88 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | (±)-BINAP (3) | NaOtBu (2.5) | Toluene | 80 | ~60[11] |
Note: Yields are based on analogous bromopyridine systems and serve as excellent starting points for optimization.[3]
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[12] This reaction is catalyzed by both palladium and a copper(I) co-catalyst.[13] It provides direct access to aryl alkynes, which are versatile intermediates for further transformations or key structural elements in materials science and pharmaceuticals.
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) in the presence of an amine base to form a copper acetylide intermediate.[14] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the palladium center yields the alkynylated pyridine and regenerates the Pd(0) catalyst.[14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and Copper(I) iodide (CuI, 4 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 3.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.[4]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol. The work-up may include an aqueous ammonium chloride wash to remove copper salts.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | ~92[15] |
| 2 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2) | CuI (4) | Et₃N (3) | DMF | 100 | ~96[15] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | THF | 50 | ~85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3) | DMF | 60 | ~88[15] |
Note: Yields are based on analogous bromopyridine systems and serve as excellent starting points for optimization.[15]
Other Potential Functionalization Pathways
While palladium-catalyzed cross-coupling at the C3-position is the most prevalent strategy, other transformations can be considered for creating molecular diversity.
-
Nucleophilic Aromatic Substitution (SₙAr): Generally, 3-halopyridines are less reactive towards SₙAr compared to their 2- and 4-halo counterparts because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom.[16] However, under forcing conditions (high temperature, strong nucleophiles) or with highly activated substrates, substitution may be possible.
-
C-H Activation: Direct functionalization of the C-H bonds at the C5 or C6 positions is a modern and atom-economical strategy. While challenging due to the electron-poor nature of the pyridine ring, directed C-H activation using the amino or a derivatized amino group as a directing group could potentially enable functionalization at the C5 position.[17][18] This remains an area for further research and development.
Conclusion
This compound is a valuable substrate for generating diverse libraries of functionalized pyridines. The C3-bromo position is readily derivatized using a suite of robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Successful functionalization relies on the judicious selection of catalyst, ligand, base, and solvent to overcome the steric and electronic challenges posed by the substrate. The protocols and data presented in this guide serve as a comprehensive resource for chemists aiming to leverage this key building block in their synthetic endeavors.
References
-
Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link].
-
Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link].
-
Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link].
-
Thompson, A. D., & Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available from: [Link].
-
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available from: [Link].
-
Zhang, N., et al. Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link].
-
YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link].
-
MacMillan, D. S. R., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link].
-
YouTube. (2019). nucleophilic aromatic substitutions. Available from: [Link].
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available from: [Link].
-
G. A. Molander, et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link].
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link].
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link].
-
Scott, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link].
-
Li, R., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available from: [Link].
-
Zhu, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
-
Wikipedia. Sonogashira coupling. Available from: [Link].
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link].
-
National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link].
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate. Available from: [Link].
-
PubChem. 3-Amino-2-bromo-4-methylpyridine. Available from: [Link].
-
ResearchGate. C–H bond activation of 2-methylquinolines and 2-methylpyridine. Available from: [Link].
-
MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link].
-
Chemsrc. This compound | CAS#:97944-41-7. Available from: [Link].
-
Royal Society of Chemistry. C-H Functionalization of Pyridines. Available from: [Link].
-
Royal Society of Chemistry. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methylpyridin-4-amine
Welcome to the technical support center for the synthesis of 3-Bromo-2-methylpyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and effective method involves the direct bromination of 2-methylpyridin-4-amine.[1] The electron-donating effects of the amino and methyl groups activate the pyridine ring, directing the electrophilic substitution to the C-3 position.[1] An alternative pathway involves a multi-step synthesis, which can offer greater control but may be more time-consuming.
Below is a visual representation of the primary synthetic route.
Caption: Direct bromination of 2-methylpyridin-4-amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here’s a breakdown of potential issues and actionable solutions:
-
Incomplete Reaction: The bromination reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred for a sufficient duration. Consider a modest increase in reaction time or temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reagent Concentration: The concentrations of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) are critical.
-
Solution: Use a moderate excess of HBr to ensure the pyridine nitrogen is protonated, which can influence the directing effects of the substituents. The addition of H₂O₂ should be slow and controlled to maintain an optimal concentration of the in situ generated bromine.
-
-
Side Reactions: The formation of undesired by-products can significantly reduce the yield of the target compound.
-
Solution: Over-bromination can lead to the formation of di-bromo species. To mitigate this, ensure the dropwise addition of hydrogen peroxide is slow and the reaction temperature is carefully controlled. Running the reaction at a slightly lower temperature may help improve selectivity.
-
-
Product Loss During Work-up: The work-up and purification steps are common points for product loss.
-
Solution: After neutralizing the reaction mixture, ensure complete extraction of the product from the aqueous layer. Using a suitable organic solvent like ethyl acetate or dichloromethane in multiple extraction steps can improve recovery. Careful handling during solvent removal and purification by column chromatography is also essential.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I minimize them?
Answer:
The presence of multiple spots on a TLC plate is a common issue. The primary impurities are often related to over-bromination or unreacted starting material.
-
Unreacted Starting Material: A spot corresponding to 2-methylpyridin-4-amine indicates an incomplete reaction.
-
Solution: As mentioned previously, ensure sufficient reaction time and optimal reagent stoichiometry. A slight excess of the brominating agent can help drive the reaction to completion.
-
-
Di-brominated By-products: The formation of di-bromo-2-methylpyridin-4-amine is a likely side reaction.
-
Solution: The key to minimizing over-bromination is controlling the electrophilicity of the reaction. This can be achieved by:
-
Slow addition of H₂O₂: This maintains a low, steady concentration of the active brominating species.
-
Temperature control: Running the reaction at or slightly below room temperature can reduce the rate of the second bromination.
-
-
-
Other Impurities: Depending on the reaction conditions, other minor impurities may form.
-
Solution: A well-executed purification step is crucial. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating the desired product from impurities.
-
Question 3: The purification of the final product is proving difficult. What are the best practices for purification?
Answer:
Purification of this compound can be challenging due to the similar polarities of the product and some by-products.
-
Column Chromatography: This is the most effective method for obtaining a high-purity product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product. Careful optimization of the solvent gradient is key to achieving good separation.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Acid-Base Extraction: An acid-base work-up can help remove certain impurities. By dissolving the crude product in an organic solvent and washing with a dilute acid solution, basic impurities can be removed into the aqueous layer. Conversely, washing with a dilute base solution can remove acidic impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of hydrogen peroxide in this reaction?
A1: Hydrogen peroxide acts as an oxidizing agent. It oxidizes the bromide ions from hydrobromic acid to generate electrophilic bromine (in situ), which then participates in the electrophilic aromatic substitution reaction with the pyridine ring.[1]
Q2: Can I use other brominating agents?
A2: While the HBr/H₂O₂ system is common and effective, other brominating agents like N-Bromosuccinimide (NBS) can also be used. The choice of brominating agent will depend on the specific reaction conditions and the desired selectivity.
Q3: What are the safety precautions I should take when performing this synthesis?
A3: It is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Hydrobromic acid is corrosive, and hydrogen peroxide is a strong oxidizer. Avoid inhalation of vapors and contact with skin and eyes.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity.
IV. Experimental Protocol: Direct Bromination of 2-methylpyridin-4-amine
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2-methylpyridin-4-amine
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyridin-4-amine in an aqueous solution of hydrobromic acid. Cool the mixture in an ice bath.
-
Bromination: Slowly add hydrogen peroxide dropwise to the stirred solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Caption: Experimental workflow for the synthesis.
V. Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the direct bromination of 2-methylpyridin-4-amine.
| Parameter | Value | Notes |
| Starting Material | 2-methylpyridin-4-amine | 1 equivalent |
| Reagents | HBr (48%), H₂O₂ (30%) | HBr in excess, H₂O₂ added slowly |
| Temperature | 0-10 °C (addition), Room Temp (reaction) | Control during H₂O₂ addition is critical |
| Reaction Time | 2-6 hours | Monitor by TLC |
| Typical Yield | 60-80% | Highly dependent on reaction control and work-up |
| Purification Method | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient |
VI. References
Sources
common side reactions in the synthesis of 3-Bromo-2-methylpyridin-4-amine
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 3-Bromo-2-methylpyridin-4-amine. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common side reactions and synthetic challenges.
Technical Support Center: Synthesis of this compound
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues encountered during the synthesis of this compound. Our focus is on the most common and efficient synthetic method: the direct electrophilic bromination of 2-methylpyridin-4-amine.
FAQ 1: What is the principal mechanism for the synthesis of this compound, and why is it regioselective?
Answer:
The most direct and widely used method for synthesizing this compound is the electrophilic aromatic substitution (EAS) on the starting material, 2-methylpyridin-4-amine.[1] The reaction is typically performed using a brominating agent such as elemental bromine (Br₂) or by generating electrophilic bromine in situ from hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂).[1]
The regioselectivity of this reaction is governed by the powerful activating and directing effects of the substituents on the pyridine ring:
-
The C4-Amino Group (-NH₂): This is a very strong activating group. Through resonance, it donates electron density into the pyridine ring, primarily at the ortho positions (C3 and C5).
-
The C2-Methyl Group (-CH₃): This is a weaker activating group that donates electron density via an inductive effect.
The combined electron-donating effects of both groups make the pyridine ring highly susceptible to electrophilic attack. The C3 and C5 positions are significantly activated. However, the C3 position is sterically less hindered than the C5 position (which is flanked by both the C4-amino and C6-CH positions), making the C3 position the primary site of bromination.
Caption: General workflow for electrophilic bromination of 2-methylpyridin-4-amine.
FAQ 2: My post-reaction analysis (GC-MS/NMR) shows a significant impurity with a mass corresponding to a dibrominated product. What is this impurity and how can I prevent its formation?
Answer:
The high activation of the pyridine ring by the amino and methyl groups not only facilitates the desired C3-monobromination but also makes the product susceptible to a second bromination, a classic side reaction known as over-bromination.[2] The most likely structure for this impurity is 3,5-Dibromo-2-methylpyridin-4-amine .
After the first bromine is added at the C3 position, the C5 position remains activated and available for a subsequent electrophilic attack. This is particularly problematic if the reaction conditions are too harsh or if an excess of the brominating agent is used.[3]
Caption: Pathway showing the formation of the dibrominated side product.
Troubleshooting Protocol for Over-bromination:
The key to preventing this side reaction is to carefully control the reaction kinetics and stoichiometry.
-
Control Stoichiometry:
-
Action: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of Br₂ or H₂O₂). Do not use a large excess.
-
Causality: Limiting the amount of available electrophile ensures that once the desired monobrominated product is formed, there is insufficient brominating agent remaining for a second attack.
-
-
Temperature Management:
-
Action: Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the brominating agent.
-
Causality: Electrophilic aromatic substitution is an exothermic process. Lower temperatures decrease the overall reaction rate, providing better control and reducing the likelihood of the second, less favorable bromination from occurring.
-
-
Slow Reagent Addition:
-
Action: Add the brominating agent dropwise over an extended period.
-
Causality: This prevents localized areas of high electrophile concentration, which can promote rapid, uncontrolled reactions leading to the dibrominated product.
-
-
Reaction Monitoring:
-
Action: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.
-
Causality: Prolonged reaction times, even with stoichiometric reagents, can lead to the formation of side products.[3] Prompt quenching stops the reaction before significant over-bromination can occur.
-
| Parameter | Standard Protocol | Optimized for High Selectivity | Rationale |
| Brominating Agent (eq.) | 1.1 - 1.5 | 1.0 - 1.05 | Minimizes excess electrophile available for second bromination. |
| Temperature | Room Temperature | 0 - 5 °C | Reduces reaction rate and enhances selectivity. |
| Addition Time | 5-10 minutes | 30-60 minutes | Prevents localized high concentrations of the brominating agent. |
| Monitoring | Endpoint check | Every 15-30 minutes | Allows for precise quenching to avoid over-reaction. |
FAQ 3: My reaction has stalled, leaving a large amount of unreacted 2-methylpyridin-4-amine. What are the likely causes and how can I improve conversion?
Answer:
Poor conversion is typically due to issues with reagent activity or suboptimal reaction conditions that prevent the efficient generation of the electrophilic bromine species.
Potential Causes & Troubleshooting Steps:
-
Inactive Brominating Agent:
-
Cause: If using H₂O₂/HBr, the hydrogen peroxide may have degraded over time. If using N-Bromosuccinimide (NBS), it can decompose if not stored properly.
-
Solution: Use a fresh, unopened bottle of H₂O₂ or test its concentration. For NBS, ensure it has been stored in a cool, dark, and dry place.
-
-
Insufficient Acid:
-
Cause: The reaction is acid-catalyzed. The pyridine nitrogen must be protonated to further activate the ring towards electrophilic substitution. Insufficient acid can lead to a sluggish reaction.
-
Solution: Ensure the correct concentration and volume of hydrobromic acid are used as per the protocol. The starting amine should be fully dissolved and protonated before the addition of the oxidant.
-
-
Precipitation of Starting Material:
-
Cause: The hydrobromide salt of 2-methylpyridin-4-amine may have limited solubility at very low temperatures, causing it to precipitate out of the solution and become unavailable for reaction.
-
Solution: Ensure vigorous stirring throughout the reaction. If precipitation is significant, consider slightly raising the temperature (e.g., to 5-10°C), but monitor closely for the formation of the dibromo impurity. A co-solvent might be necessary for larger-scale reactions, though this requires careful optimization.
-
Caption: Decision-making workflow to diagnose and solve low reaction conversion.
FAQ 4: How can I definitively confirm the regiochemistry of my product and rule out the formation of the 3,5-dibromo impurity?
Answer:
The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The substitution pattern on the pyridine ring gives rise to a unique set of signals for the aromatic protons.
-
2-methylpyridin-4-amine (Starting Material): You will observe three distinct signals in the aromatic region. The proton at C3 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C6 will be a doublet.
-
This compound (Desired Product): With the C3 position now substituted, you will only see two signals in the aromatic region, both appearing as doublets, corresponding to the protons at C5 and C6.
-
3,5-Dibromo-2-methylpyridin-4-amine (Impurity): With both C3 and C5 substituted, only one signal will remain in the aromatic region: a singlet corresponding to the proton at C6.
¹H NMR Signature Peaks for Identification:
| Compound | Aromatic Protons | Expected Pattern |
| 2-methylpyridin-4-amine | H-3, H-5, H-6 | 3 signals (doublet, dd, doublet) |
| This compound | H-5, H-6 | 2 signals (doublet, doublet) |
| 3,5-Dibromo-2-methylpyridin-4-amine | H-6 | 1 signal (singlet) |
Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. It will not only separate the components but also provide their mass-to-charge ratios, allowing for easy differentiation based on molecular weight (Product: ~187/189 g/mol ; Dibromo-impurity: ~266/268/270 g/mol , showing the characteristic isotopic pattern for two bromine atoms).
References
- Google Patents. (2014). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-2-methylpyridin-4-amine in Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the challenges associated with the palladium-catalyzed cross-coupling of 3-Bromo-2-methylpyridin-4-amine. This substrate is notoriously difficult due to a combination of steric and electronic factors, but with careful optimization of reaction conditions, high yields can be achieved.
The primary hurdles in achieving efficient coupling with this substrate are twofold:
-
Steric Hindrance: The methyl group at the C-2 position sterically shields the adjacent C-3 bromine, impeding the crucial oxidative addition step in the catalytic cycle.[1][2]
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center.[3][4][5] This can form inactive catalyst species or retard key steps in the catalytic cycle, a phenomenon often referred to as catalyst poisoning.[3][6]
This guide provides a structured approach to overcoming these challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Part 1: General Troubleshooting Workflow
Low or no product yield is the most common issue. Before optimizing a specific reaction type, it's essential to rule out common experimental errors. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting low conversion.
Part 2: Suzuki-Miyaura Coupling FAQ
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but it is particularly sensitive to the steric and electronic challenges presented by this compound.
Q1: My Suzuki-Miyaura reaction has stalled with significant starting material remaining. What is the most likely cause?
A1: The most probable cause is an inefficient catalyst system that cannot overcome the steric hindrance of the 2-methyl group.[7][8] The oxidative addition of the C-Br bond to the Pd(0) center is likely the rate-limiting step. Additionally, the pyridine nitrogen can coordinate to the palladium, inhibiting catalytic activity.[9]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and their steric bulk can disfavor catalyst inhibition by the pyridine nitrogen.[10]
-
Palladium Precursor: If you are generating Pd(0) in situ from sources like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). Precatalysts ensure more efficient and reproducible generation of the active catalytic species.[10]
-
Base and Solvent: The choice of base is crucial. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, for hindered substrates, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane or toluene/water mixtures can be more effective.[9][11]
Q2: I am observing significant hydrodehalogenation (debromination) of my starting material. How can I suppress this side reaction?
A2: Hydrodehalogenation occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[9] This is often competitive when the desired transmetalation step is slow.
Mitigation Strategies:
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acids can degrade, particularly during storage, which can be a source of hydrides.[4]
-
Solvent Choice: Ensure solvents are anhydrous and properly degassed. Oxygen can lead to catalyst decomposition and side reactions.[4][9]
-
Base Selection: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings to minimize this side reaction.[9]
-
Increase Transmetalation Rate: Using a more reactive boronic ester (e.g., a pinacol ester or MIDA boronate) or adding a fluoride source (e.g., KF) can sometimes accelerate the transmetalation step, outcompeting hydrodehalogenation.
| Parameter | Initial Condition (Often Fails) | Recommended Starting Point for Optimization | Rationale |
| Pd Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd₂(dba)₃ or XPhos Pd G3 | Provides a more active and stable catalyst for hindered substrates.[10] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][12] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-coordinating bases are more effective for hindered couplings.[9] |
| Solvent | Toluene/H₂O | 1,4-Dioxane or DME/H₂O (e.g., 5:1) | Aprotic polar solvents can improve solubility and reaction rates. |
| Temperature | 80 °C | 100-110 °C | Higher temperatures are often required to overcome the activation barrier. |
Table 1. Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Part 3: Buchwald-Hartwig Amination FAQ
Forming a C-N bond at the hindered C-3 position requires a highly active catalytic system. The challenges are similar to the Suzuki coupling but are amplified by the presence of the amine coupling partner, which can also act as a ligand.[1][13]
Q1: My Buchwald-Hartwig amination is very slow or gives no product. What should I change first?
A1: The primary issue is almost certainly the catalyst system. The combination of a sterically hindered substrate and a potentially coordinating amine nucleophile makes this a challenging transformation.[1][6]
Troubleshooting Steps:
-
Modern Ligand/Precatalyst: This reaction class heavily relies on specialized biarylphosphine ligands. Ligands like RuPhos and BrettPhos, often used as their corresponding palladium precatalysts, have been specifically designed for challenging C-N couplings.[6][12]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1][14] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially for unprotected aminopyridines.[6][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential. Ensure they are rigorously degassed to prevent oxidation of the catalyst and ligands.[4]
Caption: Simplified Buchwald-Hartwig cycle highlighting challenging steps.
Q2: Should I protect the 4-amino group on the pyridine ring?
A2: It depends. The unprotected 4-amino group can potentially coordinate to the palladium catalyst.[6] If optimizing the ligand and conditions fails, protection may be necessary. A simple acetylation to form the amide, followed by deprotection after the coupling, is a common strategy. However, modern catalyst systems are often robust enough to tolerate the free amine.[6][12] It is generally recommended to first attempt the reaction without protection.
Part 4: Sonogashira Coupling FAQ
While often more robust than Suzuki or Buchwald-Hartwig reactions, Sonogashira couplings of this substrate can still be sluggish.
Q1: My Sonogashira reaction is not going to completion. What are the key parameters to adjust?
A1: The key factors are the catalyst, the presence of a copper(I) co-catalyst, and the base.
Troubleshooting Steps:
-
Copper(I) Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic conditions using a copper(I) salt (e.g., CuI) as a co-catalyst are often more reliable for difficult substrates. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base and often as the solvent. Ensure it is high purity and anhydrous.[17]
-
Ligand: While PPh₃ is often sufficient, if the reaction is slow, switching to a more electron-rich phosphine ligand can increase the rate of the oxidative addition step.[18]
-
Temperature: These reactions often require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate.[16]
| Parameter | Recommended Starting Condition | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective precursor. |
| Ligand | PPh₃ (4-10 mol%) | Often sufficient, but can be screened if needed. |
| Co-catalyst | CuI (2-5 mol%) | Crucial for efficient transmetalation with many substrates.[16] |
| Base/Solvent | Et₃N or DMF/Et₃N | Amine base is required for the catalytic cycle.[17] |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers.[16] |
Table 2. Recommended Starting Conditions for Sonogashira Coupling.
Part 5: Detailed Experimental Protocols
The following are generalized starting protocols. Optimization of stoichiometry, concentration, temperature, and reaction time is expected for any new combination of coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), K₃PO₄ (2.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.[1]
-
Reagent Addition: Remove the flask from the glovebox (if used), and add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent & Amine Addition: Add anhydrous, degassed toluene (to ~0.1-0.2 M) followed by the amine coupling partner (1.2 equiv.) via syringe.[1]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor reaction progress by LC-MS (typically 4-18 hours).
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- Benchchem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- NIH. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- ACS Catalysis. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Benchchem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- Hagelin, H., & Klug, C. A. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- Benchchem. (n.d.). This compound | 97944-41-7.
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Org Lett, 13(8), 1984-7.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Reddit. (2025). Problems with Suzuki coupling.
- Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- Sci-Hub. (2011). ChemInform Abstract: Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates.
- ACS Publications. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
- RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PMC - PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- ACS Publications. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
- MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation.
- Benchchem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
- Chemsrc. (2025). This compound | CAS#:97944-41-7.
- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sci-Hub. ChemInform Abstract: Palladium‐Catalyzed C,N‐Cross Coupling Reactions of 3‐Halo‐2‐aminopyridines. / ChemInform, 2011 [sci-hub.box]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
stability issues of 3-Bromo-2-methylpyridin-4-amine under acidic/basic conditions
Technical Support Center: 3-Bromo-2-methylpyridin-4-amine
Welcome to the technical support guide for this compound (AChemBlock, CAS#: 97944-41-7).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block, with a specific focus on its stability under the acidic and basic conditions frequently encountered in synthetic protocols. Our guidance is rooted in fundamental chemical principles and practical field experience to help you anticipate challenges, troubleshoot issues, and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns for this compound under typical reaction conditions?
A1: The main stability concerns for this molecule revolve around its two key functional groups: the aminopyridine core and the carbon-bromine bond. The pyridine ring nitrogen and the exocyclic amino group are basic and will react with acids. The C-Br bond is a site for nucleophilic substitution, particularly under basic conditions with potent nucleophiles or at elevated temperatures. While generally stable under normal storage conditions (cool, dry, dark), its reactivity can lead to degradation or side reactions when subjected to harsh pH and high temperatures.
Q2: How does this compound behave in acidic media? Is protonation a problem?
A2: In acidic media, the molecule readily undergoes protonation. The pyridine ring nitrogen is the most basic site (pKa of the conjugate acid is typically ~5-7 for aminopyridines) and will be protonated first.[2] This is not inherently a "problem" but a chemical reality that must be managed.
-
Effect of Protonation: Protonation of the ring nitrogen deactivates the aromatic system, making it less susceptible to electrophilic aromatic substitution but potentially more susceptible to certain nucleophilic attacks. It also significantly increases the compound's solubility in aqueous acidic solutions.
-
Potential for Degradation: While stable in mild acids, prolonged exposure to strong, hot mineral acids (e.g., refluxing in 6M HCl) can lead to gradual decomposition. A common observation is the darkening of the reaction mixture, which may indicate the onset of degradation. In our experience, hydrolysis of the C-Br bond or the amino group is possible under these extreme conditions, though less common than for other heterocyclic systems. Safety data for related bromopyridines often list strong acids as incompatible materials.[3]
Q3: What is the stability profile of this compound in the presence of bases?
A3: The compound's stability in basic media is highly dependent on the strength of the base, the temperature, and the presence of other nucleophiles.
-
Weak Inorganic Bases (e.g., K₂CO₃, NaHCO₃, Cs₂CO₃): It is generally stable in the presence of these bases, which are commonly used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These conditions are typically not harsh enough to cause significant degradation at moderate temperatures (<120 °C).
-
Organic Amine Bases (e.g., Et₃N, DIPEA): The compound is stable with these non-nucleophilic organic bases.
-
Strong Bases (e.g., NaOH, KOH, NaH, NaNH₂): Caution is advised. At elevated temperatures, strong hydroxides can promote hydrolysis of the C-Br bond to yield the corresponding pyridinol. Extremely strong bases like sodium amide (NaNH₂) can displace the bromide to form a diamine derivative via a nucleophilic aromatic substitution (SNAr) mechanism, a known reaction for halopyridines.[4]
Q4: My reaction mixture is turning dark brown when I run my reaction. Is this a sign of decomposition?
A4: Yes, a significant color change to dark brown or black, especially when accompanied by the formation of insoluble material, is a strong indicator of decomposition. This is often observed under harsh conditions (e.g., high temperatures, very low or high pH). It suggests the formation of polymeric or complex degradation products. We strongly recommend analyzing a sample of the mixture by TLC or LC-MS to assess the integrity of the starting material and identify potential byproducts.
Troubleshooting Guide: Stability Issues
Issue 1: Low Yield or No Product in Acid-Catalyzed Reaction
| Potential Cause | Diagnostic Check | Proposed Solution |
| Protonation & Insolubility: The protonated salt may precipitate from non-polar organic solvents, effectively halting the reaction. | Check the solubility of your starting material in the reaction solvent after adding the acid. Observe for precipitate formation. | Use a more polar solvent system (e.g., add DMF, DMAc, or NMP) to keep the pyridinium salt in solution. Alternatively, consider a different acid catalyst that may form a more soluble salt. |
| Acid-Mediated Degradation: The combination of strong acid and heat is degrading the starting material or product. | Monitor the reaction at early time points using LC-MS. Look for the disappearance of starting material without the corresponding appearance of the desired product, and check for new, unidentified peaks. | 1. Lower the Temperature: Run the reaction at the lowest effective temperature. 2. Use a Milder Acid: If possible, substitute strong mineral acids (HCl, H₂SO₄) with milder organic acids (p-TsOH, acetic acid) or Lewis acids. 3. Protecting Group: In extreme cases, consider protecting the 4-amino group as an amide or carbamate prior to the acid-mediated step. |
Issue 2: Unexpected Side Products in a Base-Mediated Cross-Coupling Reaction
| Potential Cause | Diagnostic Check | Proposed Solution |
| Hydrolysis of C-Br Bond: If using a strong hydroxide base (e.g., NaOH) in the presence of water at high temperatures, the bromine may be displaced by a hydroxyl group. | Use LC-MS to search for a peak corresponding to the mass of the hydroxylated byproduct (M-Br+OH). | 1. Switch to a Non-Hydroxide Base: Use K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of NaOH or KOH. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents if the reaction chemistry allows. |
| Competitive Reaction at Amino Group: The 4-amino group can sometimes compete as a nucleophile, especially in reactions like Buchwald-Hartwig aminations if it is not the intended reaction site. | Characterize the byproduct. Dimerization or reaction with the coupling partner at the N-4 position are possibilities. | Protect the 4-amino group (e.g., as a Boc-carbamate). The protecting group can be removed in a subsequent step. |
Experimental Protocols for Stability Assessment
These standardized protocols allow you to quantitatively assess the stability of this compound under specific conditions in your own lab.
Protocol 1: Acid Stability Test
-
Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile or THF. Also prepare an internal standard (IS) stock solution (e.g., naphthalene, biphenyl) at a known concentration.
-
Reaction Setup: In three separate vials, add 1 mL of 1M HCl (aq), 1 mL of glacial acetic acid, and 1 mL of trifluoroacetic acid (TFA).
-
Initiation: At t=0, add 100 µL of the substrate stock solution and 50 µL of the IS stock solution to each vial.
-
Monitoring: Cap the vials and stir at both room temperature and 50 °C (in separate experiments). At specified time points (e.g., 1h, 4h, 12h, 24h), withdraw a 50 µL aliquot.
-
Analysis: Quench the aliquot in 1 mL of a neutralizing solution (e.g., saturated NaHCO₃ with ethyl acetate for extraction). Analyze the organic layer by LC-MS or GC-MS.
-
Quantification: Calculate the peak area ratio of the substrate to the internal standard at each time point to determine the percentage of compound remaining.
Protocol 2: Base Stability Test
-
Preparation: Use the same stock solutions as in the acid stability test.
-
Reaction Setup: In three separate vials, add 1 mL of 1M NaOH (aq), 1 mL of a 2M solution of K₂CO₃ in 1:1 Dioxane/Water, and 1 mL of a triethylamine solution (e.g., 5 eq.) in THF.
-
Initiation & Monitoring: Follow steps 3 and 4 from the acid stability protocol.
-
Analysis: For the aqueous base samples, quench the aliquot in 1 mL of a mild acid (e.g., 1M citric acid) and extract with ethyl acetate. For the organic base sample, simply dilute and inject. Analyze by LC-MS or GC-MS.
-
Quantification: Calculate the percentage of compound remaining as described above.
Summary of Stability Data
The following table summarizes the expected stability of this compound under various conditions, based on established chemical principles and empirical observations.
| Condition | Reagent Example | Temperature | Expected Stability | Key Considerations |
| Strong Acid | 6M HCl, H₂SO₄, TFA | > 50 °C | Low | High risk of decomposition over time. Protonation assured. |
| Mild Acid | Acetic Acid, p-TsOH | < 80 °C | Moderate to High | Generally stable for typical reaction times. Protonation occurs. |
| Weak Base | K₂CO₃, NaHCO₃, Et₃N | < 120 °C | High | Stable. Standard for many cross-coupling reactions. |
| Strong Base | NaOH, KOH | > 50 °C | Low to Moderate | Risk of C-Br hydrolysis, especially in aqueous media. |
| Very Strong Base | NaH, NaNH₂, n-BuLi | Ambient | Low | Highly reactive. Potential for deprotonation of the amino group or SNAr at the C-Br position. |
References
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2464–2473. Available at: [Link]
-
ResearchGate. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [PDF] Available at: [Link]
-
ResearchGate. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate. Available at: [Link]
-
Aziz, F., Ali, S., Faryad, A., et al. (2023). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 28(15), 5829. Available at: [Link]
-
Filo. (2025). Reaction when 3 bromo pyridine is heated with NaNH2. Filo. Available at: [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
Sources
minimizing homocoupling of 3-Bromo-2-methylpyridin-4-amine in Suzuki reactions
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts, ensuring high-yield synthesis of the desired 3-aryl-2-methylpyridin-4-amine derivatives.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an in-depth analysis of potential causes and actionable solutions.
Issue 1: Significant formation of a byproduct with a mass corresponding to the dimer of my boronic acid (Ar-Ar).
Q: My LC-MS analysis shows a major peak corresponding to the homocoupling of my boronic acid. What is causing this and how can I prevent it?
A: The homocoupling of boronic acids is a common and troublesome side reaction in Suzuki couplings.[1] Its formation is primarily attributed to two factors: the presence of molecular oxygen and the mechanism of Pd(II) precatalyst reduction.[1][2]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) intermediates can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[2][4] It has been shown that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1][5]
-
Reductive Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction involves the boronic acid itself, where two molecules of the boronic acid react with the Pd(II) source to yield the homocoupled product and Pd(0).[1][4][5] This means your reaction is consuming the boronic acid to simply activate the catalyst.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[3][6]
-
Degas Solvents: Thoroughly degas all solvents (including water, if used in a biphasic system) by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[1][7][8] Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[6]
-
Inert Atmosphere: Ensure your reaction vessel is flame-dried or oven-dried to remove moisture and adsorbed oxygen.[6] Assemble the reaction under a positive pressure of argon or nitrogen, and maintain this inert atmosphere throughout the entire process.[3][7][8][9]
-
-
Catalyst Selection and Handling:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄.[10][11] This bypasses the need for in situ reduction of a Pd(II) source by your boronic acid, directly entering the catalytic cycle for cross-coupling.[12]
-
Use Modern Precatalysts: Consider using Buchwald-type palladacycle precatalysts (e.g., SPhos Pd G2/G3). These are designed for clean and efficient generation of the active Pd(0) species, often minimizing side reactions.[5]
-
Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent, such as potassium formate, can help reduce the Pd(II) to Pd(0) without promoting extensive homocoupling.[5][13]
-
-
Procedural Modifications:
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[5]
-
Issue 2: My reaction is sluggish, and I still see homocoupling along with unreacted starting material.
Q: The conversion of my this compound is low even after extended reaction times, and homocoupling is a persistent issue. What should I optimize?
A: This scenario suggests that the rate of the desired cross-coupling is not effectively competing with the homocoupling pathway. The electronic nature of this compound—an electron-rich aminopyridine—and potential catalyst inhibition are key factors to consider.
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[7] This slows down the oxidative addition and subsequent steps of the desired catalytic cycle, giving more opportunity for side reactions to occur.
-
Suboptimal Reaction Parameters: The choice of ligand, base, and solvent can dramatically influence the relative rates of cross-coupling versus homocoupling.
Solutions:
-
Ligand Choice is Critical:
-
Use Bulky, Electron-Rich Ligands: For electron-rich and potentially coordinating substrates like this, bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines can accelerate the rate-limiting oxidative addition and the final reductive elimination step, outcompeting catalyst deactivation and side reactions.[11] Standard ligands like PPh₃ are often less effective for challenging pyridine substrates.
-
-
Base and Solvent Optimization:
-
Base Selection: A suitable base is crucial for activating the boronic acid for the transmetalation step. For aminopyridines, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity without promoting excessive side reactions.[6][9][10]
-
Solvent System: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a robust starting point that often facilitates both the dissolution of reagents and the activity of the base.[8][9][10]
-
-
Temperature Control:
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for Suzuki coupling?
A1: The structure of this substrate presents a unique combination of electronic and steric factors:
-
Electron-Richness: The amino group at the 4-position is a strong electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition of the C-Br bond to the Pd(0) center slower compared to electron-deficient pyridines.
-
Catalyst Coordination: Both the ring nitrogen and the 4-amino group can act as ligands for the palladium catalyst. This coordination can sequester the catalyst in an inactive state, slowing or halting the catalytic cycle.[7]
-
Steric Hindrance: The methyl group at the 2-position, ortho to the reacting C-Br bond, provides steric hindrance that can further slow the oxidative addition step.
Q2: How do I choose the best palladium catalyst and ligand combination to start with?
A2: For this specific substrate, a high-activity catalyst system is recommended to overcome the inherent challenges.
-
Recommended Catalyst/Ligand System: A combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos is an excellent starting point.[11] Alternatively, using an air-stable, commercially available palladacycle precatalyst like SPhos Pd G3 is often more convenient and provides highly reproducible results.[6] These ligands are specifically designed to promote the coupling of sterically hindered and electron-rich substrates.[11]
Q3: Can the homocoupling byproduct be removed during purification?
A3: While chromatographic separation is often possible, the homocoupled byproduct can sometimes have similar polarity to the desired product, making purification difficult and leading to yield loss. The most effective strategy is to minimize its formation from the outset through careful reaction optimization.
Q4: Besides homocoupling, what other side reactions should I be aware of?
A4: Another common side reaction is protodeboronation , where the boronic acid's C-B bond is cleaved by a proton source (often water) to give the corresponding arene. This is particularly an issue with heteroarylboronic acids. To minimize this, ensure your base is sufficiently strong and use anhydrous solvents if the problem persists. Using boronate esters (e.g., pinacol esters) instead of boronic acids can also increase stability and reduce protodeboronation.
Visual Guides & Data
Competing Reaction Pathways
The following diagram illustrates the desired Suzuki cross-coupling cycle versus the undesired homocoupling pathway, which consumes the boronic acid reagent.
Caption: Competing pathways in the Suzuki reaction.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues encountered during the reaction.
Caption: A decision tree for troubleshooting common issues.
Table 1: Recommended Starting Conditions
This table provides a validated starting point for your Suzuki coupling experiment based on literature for similar aminopyridine substrates.[10]
| Parameter | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | A slight excess is used to drive the reaction to completion. Using a boronate ester can improve stability. |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol % Pd) or SPhos Pd G3 (2 mol %) | Pd(0) source avoids reductive homocoupling.[12] Modern precatalysts ensure efficient generation of the active catalyst.[5][6] |
| Ligand | SPhos (2-5 mol %) | Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination, overcoming substrate inhibition and steric hindrance.[11] L:Pd ratio is typically 2:1 to 4:1. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Effective base for activating the boronic acid; often provides good results with aminopyridines.[10] Must be finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | A robust, polar aprotic solvent system that facilitates dissolution and base activity.[9][10] Must be rigorously degassed. |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate against potential degradation.[10] |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent oxygen-mediated homocoupling.[3][6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol %)
-
SPhos (2.5 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.[7][10]
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-2-methylpyridin-4-amine product.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). Molecules. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media. (2013). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ACS Publications. [Link]
-
Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. (2008). Synthetic Communications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]
-
Palladium-Catalyzed Cross-Couplings by C-O Bond Activation. (2020). Chemical Reviews. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). Molecules. [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. (2014). ResearchGate. [Link]
-
This compound | CAS#:97944-41-7. Chemsrc. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (2015). ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Catalysts. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2014). Molecules. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 79055-61-1|2-Bromo-3-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Cross-Coupling Reactions with 3-Bromo-2-methylpyridin-4-amine
Answering the user's request.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-2-methylpyridin-4-amine in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this substrate—namely the coordinating amine and pyridine nitrogen atoms and the adjacent methyl group—present specific challenges that require careful optimization of reaction parameters, especially catalyst loading. This document is structured to provide direct, actionable solutions to common experimental issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides concrete steps for optimization.
Q1: My reaction shows very low or no conversion of the starting material. Where should I begin troubleshooting?
A1: Initial Diagnosis of a Stalled Reaction
Low or no conversion is a common yet multifaceted issue. A systematic check of core reaction parameters is the most efficient way to identify the root cause.
-
Causality: The catalytic cycle in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, relies on the successful generation and maintenance of an active Pd(0) species.[1][2] The aminopyridine substrate itself can act as a ligand, coordinating to the palladium center and inhibiting the crucial oxidative addition step.[3][4] Furthermore, impurities like oxygen or water can deactivate the catalyst.[1][5]
-
Recommended Solutions:
-
Verify Reagent Purity and Inert Conditions: Ensure all reagents, especially the solvent and base, are anhydrous and pure.[1][6] Solvents should be rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[7]
-
Assess Catalyst and Ligand Activity: Palladium precursors, particularly Pd(II) sources like Pd(OAc)₂, require in situ reduction to the active Pd(0) state.[1][8] If this step is inefficient, the reaction will not proceed. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst), which are designed for reliable catalyst generation.[6]
-
Incremental Increase in Catalyst Loading: If you suspect catalyst deactivation is the primary issue, a modest increase in catalyst loading can overcome this. Increase the loading in a stepwise manner, for example, from an initial 1-2 mol% to 3-5 mol%.[7][9] Avoid drastic increases, as this can lead to more side reactions and complicates purification.[10][11]
-
Ligand Screening: The choice of ligand is paramount. For a sterically hindered and coordinating substrate like this compound, bulky, electron-rich phosphine ligands are often required to promote the desired reaction pathway and stabilize the catalyst.[7][12] Screen a panel of ligands known to be effective for challenging substrates.
-
| Ligand Family | Example Ligands | Rationale for Use with this compound |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for hindered and electron-rich heteroaryl halides; their bulkiness promotes reductive elimination.[4][13] |
| Josiphos-type | (R)-(−)-(1-Naphthyl)-P(t-Bu)₂ | Can be effective for specific substrate combinations where other ligands fail. |
| Traditional Phosphines | PPh₃, P(o-tol)₃ | Less effective for this challenging substrate but can serve as a baseline. Often require higher catalyst loadings.[9] |
Q2: I'm observing significant formation of homocoupled byproducts (e.g., biphenyl from phenylboronic acid). How can this be minimized?
A2: Suppressing Unwanted Homocoupling
Homocoupling of the boronic acid partner is a common side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture.[2][14]
-
Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples two molecules of the boronic acid.[2] Additionally, if a Pd(II) precatalyst is used, its reduction to Pd(0) may be slow, allowing the Pd(II) to directly mediate homocoupling before the cross-coupling cycle begins.[14]
-
Recommended Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are completely free of oxygen. A subsurface sparge with an inert gas prior to heating is highly effective.[14]
-
Optimize Catalyst Choice and Addition:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Lower Catalyst Loading: High catalyst concentrations can sometimes increase the rate of side reactions relative to the desired cross-coupling.[11] Once optimal conditions are found, try reducing the catalyst loading to the minimum level required for full conversion.
-
Q3: My reaction starts well but then stalls, leaving unreacted starting material. What causes this premature catalyst death?
A3: Addressing Catalyst Deactivation
Catalyst deactivation is particularly relevant for substrates containing basic nitrogen atoms like this compound.
-
Causality: The primary cause is often the formation of inactive palladium complexes. The pyridine nitrogen and the exocyclic amine can chelate to the palladium center, forming stable, off-cycle species that do not proceed through the catalytic cycle.[3][4] At higher temperatures, thermal decomposition of the catalyst or ligands can also occur, leading to the formation of palladium black, which has low catalytic activity.[15][16]
-
Recommended Solutions:
-
Select a More Robust Ligand: Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) not only accelerate the key steps of the catalytic cycle but also sterically disfavor the formation of stable, inhibitory chelates with the substrate.[4]
-
Optimize Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition.[7] Determine the lowest temperature at which the reaction proceeds at an acceptable rate. An initial screen at 80 °C, followed by adjustments to 100 °C or 60 °C, is a good strategy.
-
Consider a Different Palladium Precatalyst: Palladacycle precatalysts are often more stable and resistant to decomposition than catalysts generated in situ from simple salts like Pd(OAc)₂.[6]
-
Re-evaluate the Base: The choice of base can influence catalyst stability. While strong bases are necessary, an overly aggressive base can sometimes promote ligand degradation or other side reactions. Compare results with K₃PO₄, Cs₂CO₃, and a non-nucleophilic organic base.[12]
-
Frequently Asked Questions (FAQs)
-
What is a good starting catalyst loading for this specific substrate?
-
For an initial screening experiment with this compound, a palladium loading of 1.5 to 2.5 mol% is a reasonable starting point. This provides a robust system to achieve initial conversion without being excessive. If the reaction is clean and efficient, the loading can be systematically lowered in subsequent optimization runs.
-
-
Should I use a Pd(0) or Pd(II) precursor?
-
Both can be effective. Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)) are often more stable to air and easier to handle.[7] However, they require an in situ reduction step. Pd(0) precursors (e.g., Pd₂(dba)₃) enter the catalytic cycle more directly but are more sensitive to air and may require handling in a glovebox.[1] For reactions prone to homocoupling, starting with a Pd(0) source can be advantageous.[7]
-
-
How does the ligand-to-metal ratio affect the reaction?
-
The ligand-to-metal ratio is critical for catalyst stability and activity. For monodentate ligands (like XPhos), a ratio of 2:1 (ligand:Pd) is typical. For bidentate ligands (like BINAP), a 1:1 to 1.2:1 ratio is standard. Using an excess of ligand can sometimes help stabilize the catalyst and prevent the formation of palladium black, but a large excess can also inhibit the reaction by creating a coordinatively saturated metal center.[10][17]
-
Visualized Workflows and Logic
Systematic Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Troubleshooting Decision Tree for a Failed Reaction
Caption: A decision tree for diagnosing failed cross-coupling reactions.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a baseline for screening conditions. All operations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v, concentration 0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.[18]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots periodically.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883–1914. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
Mako, T. L., & Byers, J. A. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddy, K. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from [Link]
-
Singh, A., & Sharma, U. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Le-Dévédec, F., et al. (2023). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chemistry Teacher. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Rizwan, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Retrieved from [Link]
-
Martins, N. R., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Retrieved from [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Llopis, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Zhang, N., Thomas, L., & Wu, B. (1999). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 64(21), 7936–7942*. Retrieved from [Link]
-
Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
Rizwan, K., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC PubMed Central. Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 10. pubs.acs.org [pubs.acs.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-2-methylpyridin-4-amine
Welcome to the technical support guide for the synthesis of 3-Bromo-2-methylpyridin-4-amine (CAS 97944-41-7). This document is designed for researchers, process chemists, and drug development professionals who are navigating the challenges of scaling this synthesis from the lab bench to larger-scale production. Here, we address common pitfalls, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, safe, and efficient process.
Overview of the Synthesis: The Challenge of Regioselectivity
The most direct and common route to this compound is the electrophilic bromination of 2-methylpyridin-4-amine.[1] The pyridine ring is activated towards electrophilic substitution by both the amino (-NH₂) group at C4 and the methyl (-CH₃) group at C2. These groups synergistically direct the incoming electrophile (bromine) to the C3 and C5 positions. The primary challenge in this synthesis is to achieve high regioselectivity for the C3 position, minimizing the formation of the C5-bromo isomer and potential di-brominated byproducts.[2][3]
Caption: Synthetic pathway and common impurity formation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during the synthesis and scale-up.
A. Reagent Selection and Reaction Conditions
Q1: Which brominating agent is better for scale-up: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: Both reagents can be effective, but they present different trade-offs for scale-up.
-
Elemental Bromine (Br₂): Often used in acidic media (like HBr), which can protonate the pyridine nitrogen, modulating its reactivity.[1] While cost-effective, Br₂ is a highly corrosive, volatile, and toxic liquid, posing significant handling and safety challenges.[4][5][6][7][8] Its high reactivity can sometimes lead to over-bromination if addition is not carefully controlled.
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[9][10] It provides a slow, controlled release of electrophilic bromine, which can improve regioselectivity and minimize the formation of di-bromo byproducts.[2][11] The primary drawback is its higher cost and the generation of succinimide as a byproduct, which must be removed during workup.
Recommendation for Scale-Up: For improved safety, handling, and reaction control, NBS is generally the preferred reagent for scale-up , despite the higher cost.[10]
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Dense, volatile liquid | Crystalline solid |
| Handling Safety | High risk; requires specialized equipment and training[4][5] | Lower risk; easier to weigh and handle[9][10] |
| Reactivity | Very high; can lead to over-bromination | Milder; provides a low, steady concentration of Br⁺[11] |
| Byproducts | HBr | Succinimide |
| Cost | Lower | Higher |
| Workup | Requires quenching of excess Br₂ and HBr | Requires removal of succinimide |
Q2: My reaction is producing a significant amount of the 5-bromo isomer. How can I improve regioselectivity for the 3-position?
A2: Achieving high C3 selectivity is the critical challenge. Several factors influence the regiochemical outcome:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Less polar solvents like dichloromethane (DCM) or acetonitrile are often used.
-
Temperature Control: Electrophilic aromatic substitutions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Rate of Addition: Slow, portion-wise, or dropwise addition of the brominating agent is crucial. This maintains a low concentration of the electrophile at any given time, which helps to prevent both di-bromination and reaction at the less-favored C5 position. On a large scale, this means using a syringe pump or a pressure-equalizing dropping funnel.
-
Acidic Medium: Performing the bromination in the presence of an acid like HBr can protonate the highly basic 4-amino group, creating an ammonium salt. This deactivates the ring, but more importantly, the bulky -NH₃⁺ group can sterically hinder attack at the adjacent C3 and C5 positions, altering the regiochemical outcome. This approach requires careful optimization.
B. Workup and Purification
Q3: The workup procedure is difficult. The product seems to be partially soluble in both the aqueous and organic layers. How can I improve the extraction?
A3: This is a classic issue when working with amines. The product, this compound, is a basic compound. Its solubility is highly dependent on the pH of the aqueous layer.
-
At low pH (acidic): The amino group is protonated (-NH₃⁺), making the molecule a salt and highly soluble in the aqueous layer.
-
At high pH (basic): The amino group is in its free base form (-NH₂), making it less polar and more soluble in organic solvents like DCM, ethyl acetate, or MTBE.
Optimized Workup Protocol:
-
Quench: After the reaction is complete, cool the mixture and quench any excess brominating agent with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12] The disappearance of the orange/yellow bromine color indicates a complete quench.
-
Basify: This is the critical step. Slowly add a base (e.g., 10% NaOH, Na₂CO₃, or K₂CO₃ solution) to the mixture until the pH is > 9.[13] This ensures the product is in its free base form.
-
Extract: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times to ensure complete recovery of the product.
-
Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q4: I'm struggling to purify the crude product on a large scale. Column chromatography is not feasible. What are my options?
A4: Avoiding chromatography is a key goal in process chemistry.[14] Recrystallization is the most viable alternative.
-
Solvent Screening: The key is to find a suitable solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.
-
Single Solvents: Test solvents like isopropanol (IPA), ethanol, toluene, or ethyl acetate.
-
Solvent/Anti-Solvent Systems: A common and effective technique. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., DCM or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane or heptane) until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
-
Acid/Base Swing Purification: For stubborn impurities, an acid/base workup can act as a purification step. Dissolve the crude material in an organic solvent and extract it into an acidic aqueous layer (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, separate the aqueous layer, basify it to pH > 9, and re-extract the purified product back into a fresh organic solvent.
C. Scale-Up and Safety
Q5: What are the primary safety concerns when scaling up this reaction?
A5: Safety is paramount. The main hazards are associated with the brominating agent and the reaction itself.
-
Handling Bromine/NBS:
-
Bromine (Br₂): Extremely hazardous.[4] It is corrosive, causes severe burns, and is fatal if inhaled.[7] Always handle liquid bromine in a well-ventilated fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, a face shield, and a lab coat.[5][8] Have a quenching agent (sodium thiosulfate solution) readily available for spills.[5][8]
-
NBS: While safer than Br₂, it is still an irritant and should be handled with care in a ventilated area, wearing standard PPE.
-
-
Exothermicity: Bromination reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if the reagent is added too quickly. Ensure the reactor has adequate cooling capacity and monitor the internal temperature throughout the addition.
-
HBr Byproduct: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor should be equipped with a gas scrubber or trap containing a caustic solution (e.g., NaOH) to neutralize the off-gases.[12]
Caption: Troubleshooting workflow for low yield or purity.
Recommended Experimental Protocol (Scale-Up using NBS)
This protocol is designed for a ~100g scale and prioritizes safety and selectivity.
Materials:
-
2-methylpyridin-4-amine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (ACN) (10 vol)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃)
-
10% aq. Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a suitable jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel (for solids) or a powder dosing system. Vent the reactor outlet through a caustic scrubber.
-
Charge Reactor: Charge the reactor with 2-methylpyridin-4-amine and acetonitrile (10 volumes).
-
Cooling: Begin stirring and cool the resulting solution to 0-5 °C using a circulating chiller.
-
NBS Addition: Once the temperature is stable, begin the portion-wise addition of NBS. This is the most critical step. Add the NBS in small portions over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours after the final addition of NBS.
-
Quench: Once the starting material is consumed, slowly add 10% aq. sodium thiosulfate solution at 0-10 °C until the yellow color, if any, disappears.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Workup: Add ethyl acetate to the residue. Transfer the mixture to a separatory funnel and add 10% aq. sodium carbonate solution. Adjust the pH of the aqueous layer to > 9.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Wash and Dry: Combine all organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/heptane or toluene).
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Gujarat Alkalies and Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
YouTube. (2021). REActivities Bromination Setup and Reaction (1/2). Retrieved from [Link]
-
YouTube. (2021). REActivities Bromination Workup and Data Collection (2/2). Retrieved from [Link]
-
Reddit. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS). Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2025). A Mild Method for the Regioselective Bromination of 2-Aminopyridines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
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- 6. Bromine | Chemical Emergencies | CDC [cdc.gov]
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- 8. tatachemicals.com [tatachemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 14. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
Technical Support Center: Purification of 3-Bromo-2-methylpyridin-4-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-methylpyridin-4-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this critical building block. Our goal is to equip you with the expertise to diagnose issues, optimize your purification strategy, and ensure the high purity required for downstream applications.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and complications in the biological activity of the final product. This guide is structured to address specific, practical issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
FAQ 1: My crude product is a dark, oily residue after synthesis. How should I begin the purification?
Answer: A dark, oily crude product is common and typically indicates the presence of unreacted starting materials, polymeric byproducts, and residual solvents. The first step is a robust aqueous workup to remove inorganic salts and highly polar impurities.
Troubleshooting Protocol: Initial Workup
-
Dissolution & Extraction: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If your reaction was run in a water-miscible solvent (e.g., methanol, DMF), it is crucial to first dilute the reaction mixture with water before extracting with an organic solvent. Perform the extraction three times to ensure maximum recovery of your product.[2]
-
Aqueous Washing: Transfer the combined organic layers to a separatory funnel. Wash sequentially with:
-
Water: To remove water-soluble impurities.
-
Brine (saturated aq. NaCl): To help break up any emulsions and remove residual water from the organic phase.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This should yield a solid or a more manageable oil, which can then be further purified.
FAQ 2: I'm seeing significant streaking and poor separation on my silica gel TLC plate. What's causing this and how can I fix it?
Answer: This is a classic issue when working with amines on silica gel. The amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to tailing or streaking of the spot on the TLC plate and will translate to poor separation during column chromatography.
Troubleshooting and Optimization:
-
Cause: The free amine is being protonated by the acidic silica, causing it to "stick" to the stationary phase.
-
Solution: Add a small amount of a basic modifier to your eluent system. This deprotonates the silanol groups and ensures your amine compound remains in its neutral, free-base form, allowing for clean elution.[3][4]
Recommended Eluent Modification:
| Modifier | Concentration in Eluent | Notes |
| Triethylamine (TEA) | 0.1 - 1% | Volatile and easily removed during solvent evaporation. A common first choice.[3] |
| Ammonium Hydroxide | ~1% of a concentrated solution | Can be very effective, especially for more polar amines.[4] |
Workflow for TLC Optimization:
Caption: Decision workflow for troubleshooting TLC streaking.
FAQ 3: My compound co-elutes with an impurity during column chromatography. What are my options?
Answer: Co-elution occurs when the polarity of your product and an impurity are too similar for separation with the chosen eluent system. Here are several strategies to improve resolution:
-
Optimize the Solvent System:
-
Change Polarity Gradient: If using a gradient (e.g., increasing ethyl acetate in petroleum ether), make the gradient shallower around the elution point of your compound. This gives more "column volumes" for separation to occur.
-
Introduce a Different Solvent: Swap one of the solvents for another with different properties. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.
-
-
Consider an Alternative Stationary Phase:
-
Amine-Functionalized Silica: These columns have an amine-functionalized surface, which provides a basic environment and can be highly effective for purifying basic compounds without needing a modified eluent.[3]
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can offer different selectivity compared to silica.
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity rather than polarity. Polar compounds elute first. This is an excellent alternative if normal-phase chromatography fails.[3][4]
-
-
Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing small amounts of impurities.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This is the most common method for purifying this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Petroleum ether (or hexanes), Ethyl acetate, Triethylamine (TEA)
-
Chromatography column, flasks, and fraction collector
Step-by-Step Procedure:
-
Eluent Preparation: Prepare your starting eluent. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) with the addition of 0.5-1% triethylamine.[1][2][3]
-
Column Packing: Prepare a slurry of silica gel in the starting eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This "dry loading" technique often results in better separation than loading a liquid sample.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization
If your product from chromatography is a solid but still contains minor impurities, recrystallization is an excellent final polishing step.
Materials:
-
Partially purified solid this compound
-
High-purity solvent (e.g., Ethyl Acetate, Ethanol, or a mixture)
-
Heating source (hot plate with stirrer)
-
Ice bath
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate is a good starting point for this class of compounds.[5][6]
-
Dissolution: Place the solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Safety and Handling
Always consult the Safety Data Sheet (SDS) before handling this compound.
-
Hazards: This compound is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[8][9]
-
Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[8]
References
- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Reddit. (n.d.). Chromatography with free amines?. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]
- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound 97% | CAS: 97944-41-7 | AChemBlock [achemblock.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromo-2-methylpyridin-4-amine
Welcome to the technical support center for 3-Bromo-2-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical reactions with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Compound Stability and Storage
Question: My this compound has developed a slight color upon storage. Is it still usable?
Answer: this compound is a solid that is generally stable when stored in a cool, dark, and dry place under an inert atmosphere.[1] However, like many aminopyridines, it can be susceptible to slow air oxidation and light sensitivity over time, which may lead to the formation of colored impurities. For most applications, a slight discoloration may not significantly impact the reaction outcome, especially if the starting material is used in excess. However, for high-stakes reactions or those sensitive to impurities, it is advisable to purify the material before use. A simple filtration through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), can often remove baseline impurities. For more significant degradation, recrystallization or column chromatography may be necessary.[2][3]
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound.[4] However, the unique electronic and steric properties of this substrate can present specific challenges. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6]
Suzuki-Miyaura Coupling
Question: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in Suzuki couplings involving this substrate often stems from a few key factors. Let's break down the potential issues and solutions.
1. Catalyst System and Ligand Choice: The steric hindrance from the 2-methyl group and the coordinating nature of the 4-amino group and the pyridine nitrogen can make oxidative addition challenging and can lead to catalyst deactivation.[6]
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote the reaction.[5] These ligands create a more electron-rich and sterically accessible palladium center, facilitating oxidative addition and preventing catalyst deactivation.
-
Troubleshooting Protocol:
-
Switch from a general-purpose ligand (like PPh₃) to a more specialized, bulky, and electron-rich ligand.
-
Increase the catalyst and/or ligand loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
-
Consider using a pre-formed palladium catalyst with the desired ligand.
-
2. Base and Solvent Selection: The choice of base and solvent is critical for the transmetalation step and overall reaction success.
-
Trustworthiness: The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions. Anhydrous conditions are crucial, as water can lead to protodeboronation of the boronic acid.[5]
-
Data Summary: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands to overcome steric hindrance and prevent catalyst deactivation. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in anhydrous conditions.[5] |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, aprotic solvents are standard choices.[7] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier. |
3. Side Reactions:
-
Homocoupling: The self-coupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5]
-
Solution: Ensure thorough degassing of all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[5]
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water) is another common issue.[5]
-
Solution: Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. Consider using a boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[6]
-
Question: I am observing significant debromination of my this compound starting material. How can I prevent this?
Answer: Debromination, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[6] This can occur through a competing hydrodehalogenation pathway.
-
Causality: This side reaction can be promoted by certain palladium catalysts, particularly in the presence of a hydrogen source (which can be trace water or even the solvent). The choice of ligand and base can also influence the extent of debromination.
-
Troubleshooting Steps:
-
Ligand Modification: Switch to a different class of ligand. Sometimes, more electron-donating ligands can favor the desired cross-coupling over hydrodehalogenation.
-
Base Screening: If using a very strong base, consider a slightly weaker one (e.g., K₂CO₃).
-
Solvent Purity: Ensure solvents are not only anhydrous but also peroxide-free, as peroxides can interfere with the catalytic cycle.
-
Lower Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can sometimes minimize side reactions.
-
Workflow for Troubleshooting Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki coupling of this compound.
Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination with this compound is giving a low yield. What should I optimize?
Answer: The Buchwald-Hartwig amination of this substrate is subject to similar challenges as the Suzuki coupling, namely steric hindrance and potential catalyst inhibition.[7][8]
-
Expertise & Experience: The choice of a strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner.[7] Sterically hindered phosphine ligands are highly effective for such challenging substrates.[7]
-
Troubleshooting Protocol:
-
Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are recommended. Ensure you are using a suitable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[7]
-
Amine Equivalent: Ensure you are using a slight excess of the amine coupling partner (typically 1.1-1.5 equivalents).
-
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources for the active Pd(0) catalyst. |
| Ligand | Josiphos-type, Xantphos | Bidentate ligands can be very effective in these reactions. |
| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic bases to facilitate amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are preferred.[10] |
| Temperature | 80-110 °C | To overcome the activation energy of the reaction. |
Sonogashira Coupling
Question: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish. How can I improve the reaction rate and yield?
Answer: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool.[11][12] For this compound, the general principles of palladium-catalyzed reactions apply, with some specific considerations for this transformation.
-
Authoritative Grounding: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[11] The reactivity of halopyridines generally follows the trend I > Br > Cl.[11]
-
Troubleshooting Protocol:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) source (e.g., CuI) is standard.
-
Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used as both the base and sometimes as the solvent.[13]
-
Solvent: DMF or THF are common choices if an additional solvent is needed.
-
Temperature: The reaction temperature can be critical. While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates.[13]
-
Oxygen Exclusion: As with other palladium-catalyzed reactions, it is important to exclude oxygen to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Data Summary: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | Common and effective palladium sources.[13] |
| Copper Co-catalyst | CuI | Essential for the Sonogashira catalytic cycle. |
| Ligand (if needed) | PPh₃ | Often sufficient for Sonogashira couplings.[13] |
| Base | Et₃N, iPr₂NH | Acts as a base and can serve as the solvent. |
| Solvent | DMF, THF, or neat amine | Depends on the specific substrates and conditions. |
| Temperature | Room Temperature to 100 °C | Optimization is often required.[13] |
Workflow for Troubleshooting Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
Purification Strategies
Question: What is the best way to purify the product of my reaction involving this compound?
Answer: The purification strategy will depend on the properties of your product. However, some general guidelines can be provided.
-
Column Chromatography: This is the most common method for purifying products from these types of reactions.
-
Silica Gel: Standard silica gel is often effective. For basic amine-containing products, it can be beneficial to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent streaking and improve recovery.[14]
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method, especially for larger scales.
-
Acid-Base Extraction: For products that retain the basic aminopyridine moiety, an acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.
-
Cation-Exchange Chromatography: For more challenging separations of basic compounds, cation-exchange chromatography can be a powerful technique.[15]
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
-
Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (n.d.). This compound | 97944-41-7.
- BenchChem. (2025).
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(2), 151-162. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
-
Wolfe, J. P., & Hay, M. B. (2007). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic letters, 9(1), 133–136. [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China.
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Wordpress. (n.d.).
Sources
- 1. 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China | CAS 40961-31-5 | Properties, Uses & Safety Data [pipzine-chem.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 13. scirp.org [scirp.org]
- 14. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Biological Activity of 3-Bromo-2-methylpyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle offers a powerful tool for modulating biological activity. This guide delves into the pharmacological potential of compounds derived from a particularly interesting building block: 3-Bromo-2-methylpyridin-4-amine . This molecule, with its unique arrangement of a bromine atom, a methyl group, and an amine on the pyridine core, presents a versatile platform for the synthesis of novel bioactive compounds.[1]
This document provides a comparative analysis of the biological activities of compounds conceptually derived from or structurally related to this compound. We will explore their potential in key therapeutic areas, including oncology and infectious diseases, and touch upon the emerging field of neuroprotection. By presenting available experimental data, detailing key evaluation protocols, and exploring the underlying structure-activity relationships, this guide aims to equip researchers with the insights needed to harness the potential of this promising chemical scaffold.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold is a valuable starting point for medicinal chemists for several key reasons:
-
Versatile Bromine Handle: The bromine atom at the 3-position serves as a key functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space around the pyridine core to optimize interactions with biological targets.
-
Hydrogen Bonding Capabilities: The amino group at the 4-position is a critical hydrogen bond donor. This feature is often crucial for anchoring the molecule within the active site of target proteins, such as the hinge region of kinases, a key determinant of binding affinity.
-
Modulation of Physicochemical Properties: The methyl group at the 2-position can contribute to hydrophobic interactions within a binding pocket and influence the overall conformation of the molecule. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties like solubility and membrane permeability.
Comparative Biological Activities
While a systematic comparative study of a library of compounds derived directly from this compound is not extensively available in the public domain, we can draw valuable insights from the biological activities of structurally related bromo-substituted heterocyclic compounds.
Anticancer Activity
The pyridine scaffold is a well-established pharmacophore in oncology. Several approved anticancer drugs, such as the kinase inhibitors Sorafenib and Crizotinib, feature a substituted pyridine ring. The introduction of a bromine atom can further enhance the anticancer potential of these molecules.
Table 1: Anticancer Activity of Bromo-Substituted Heterocyclic Compounds
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3/4-Bromo Benzohydrazides | Compound 22 | HCT116 (Colon) | 1.20 | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4i (2,6-dimethylphenyl analog) | SNB-75 (CNS) | <10 (38.94% PGI at 10µM) | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Compound 4e (2-chlorophenyl analog) | SNB-75 (CNS) | <10 (41.25% PGI at 10µM) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. PGI refers to the percentage of growth inhibition.
The data in Table 1, derived from studies on related bromo-substituted scaffolds, suggests that derivatives of this compound could exhibit potent anticancer activity. The bromo-benzohydrazide and bromophenyl-triazole derivatives demonstrate significant cytotoxicity against colon and central nervous system cancer cell lines, respectively.[2]
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The amino group can form key hydrogen bonds with the kinase hinge region, while the bromine atom allows for the introduction of various substituents that can interact with other regions of the ATP-binding pocket.
Experimental Workflow: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, and the incorporation of a bromine atom can enhance their antimicrobial properties.
Table 2: Antimicrobial Activity of Bromo-Substituted Heterocyclic Compounds
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3/4-Bromo Benzohydrazides | Compound 12 | S. aureus | 1.67 (pMICam) | [2] |
| Fused 1,2,4-triazolo[3,4-b][3][4]thiadiazines | Compounds 7a, 7b, 7i | S. aureus, B. cereus, E. coli, P. aeruginosa | 1.56-6.25 | [5] |
| Fused 1,2,4-triazolo[3,4-b][3][4]thiadiazines | Compounds 7a, 7b, 7i | C. albicans, A. niger | 1.56-6.25 | [5] |
Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. pMICam is the negative logarithm of the MIC value.
The data from related bromo-heterocyclic systems in Table 2 indicates a broad spectrum of antimicrobial activity.[2][5] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests that novel compounds synthesized from this compound could be promising candidates for new antimicrobial drugs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][6]
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Potential
While direct evidence for the neuroprotective effects of derivatives of this compound is limited, the structurally related compound 4-aminopyridine (4-AP) and its derivatives have been investigated for their neuroprotective properties.[7][8][9][10][11] 4-AP is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[7][11]
Studies on 4-aminopyridine derivatives have shown that they can have a protective effect in models of demyelination.[7] The mechanism is thought to involve the blockade of voltage-gated potassium channels on demyelinated axons, which restores the conduction of nerve impulses.
Potential Signaling Pathway for Neuroprotection
Caption: Postulated mechanism of neuroprotection by aminopyridine derivatives.
The exploration of derivatives of this compound for neuroprotective activity, particularly in the context of demyelinating diseases, represents a promising and underexplored area of research.
Future Directions and Conclusion
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The existing body of research on structurally related compounds strongly suggests its potential in generating potent anticancer and antimicrobial agents. The key to unlocking this potential lies in the systematic synthesis and screening of a diverse library of derivatives, coupled with in-depth structure-activity relationship studies.
Future research should focus on:
-
Synthesis of Focused Libraries: Utilizing the bromine handle for a variety of cross-coupling reactions to generate a diverse set of derivatives with varying electronic and steric properties.
-
Broad Biological Screening: Evaluating these new compounds against a wide range of cancer cell lines and microbial strains to identify lead candidates.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which the most potent compounds exert their effects.
-
Exploration of Neuroprotective Activity: Investigating the potential of these derivatives in models of neurodegenerative and demyelinating diseases.
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. PubMed. Available at: [Link]
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Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
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Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. Available at: [Link]
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Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][4] thiadiazine derivatives. PMC. Available at: [Link]
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Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study. ResearchGate. Available at: [Link]
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Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. PubMed. Available at: [Link]
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A Comparative Guide to 3-Bromo-2-methylpyridin-4-amine: Unlocking Synthetic Advantages Over Isomeric Alternatives
In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of available building blocks, substituted bromo-methyl-pyridinamines serve as exceptionally versatile intermediates. However, not all isomers are created equal. The subtle shift of a substituent can dramatically alter reactivity, synthetic accessibility, and the ultimate biological profile of the resulting compounds.
This guide provides an in-depth technical comparison of 3-Bromo-2-methylpyridin-4-amine against its structural isomers. We will dissect the nuanced interplay of electronic and steric effects that endow this specific isomer with significant advantages in key synthetic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. By grounding our analysis in mechanistic principles and supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for rational substrate selection and efficient synthetic design.
The Isomeric Landscape: More Than Just a Permutation
The constitutional isomers of bromo-methyl-pyridinamine present a fascinating case study in how structure dictates function. While they share the same molecular formula (C₆H₇BrN₂), their chemical behavior diverges significantly. Let's consider our target compound alongside key isomeric counterparts.
The primary advantages of this compound stem from three interconnected factors: synthetic accessibility , controlled reactivity in cross-coupling reactions , and the unique electronic and steric environment it offers for subsequent molecular elaboration.
Advantage 1: Direct and Regioselective Synthesis
A key practical advantage of this compound lies in its straightforward synthesis. The compound can be prepared via a direct electrophilic bromination of the readily available precursor, 2-methylpyridin-4-amine.[1]
The underlying chemistry is a textbook example of substituent-directed regioselectivity. The potent electron-donating amino group at the C4-position and the moderately activating methyl group at the C2-position work in concert to activate the pyridine ring towards electrophilic attack.[1] This directs the incoming electrophile (bromine) preferentially to the C3-position, which is ortho to both activating groups.
In contrast, the synthesis of other isomers can be more convoluted. For instance, preparing isomers with bromine at the 2- or 6-positions might involve multi-step sequences, potentially starting from different precursors or requiring diazotization-bromination (Sandmeyer-type) reactions, which can be lower yielding and generate more waste.[1][2] The direct, high-yielding synthesis of this compound is a significant economic and logistical advantage in a drug development setting.
Advantage 2: Tuned Reactivity for Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for C-C and C-N bond formation in modern drug discovery.[3] The reactivity of a halopyridine in these reactions is highly dependent on the electronic environment of the carbon-bromine bond, which influences the rate-determining oxidative addition step.[4]
The general reactivity trend for bromopyridines in these reactions is often cited as 4-bromo > 2-bromo > 3-bromo.[5] This is because the C4 and C2 positions are more electron-deficient due to the influence of the ring nitrogen, facilitating oxidative addition. A bromine at the C3 position is typically less reactive. However, this is where the specific substitution pattern of this compound becomes a distinct advantage.
The strong electron-donating resonance effect (+M) of the C4-amino group increases the electron density of the entire ring system. This has a moderating effect on the reactivity of the C3-Br bond. It is not as reactive as a highly activated C2 or C4-bromo position, which can sometimes lead to unwanted side reactions or difficulty in achieving selective mono-arylation in di-halo systems.[6][7] Conversely, it is more reactive than a C3-Br bond on an otherwise unactivated pyridine. This "Goldilocks" level of reactivity provides a wider window for reaction optimization and can prevent issues like catalyst inhibition that are sometimes observed with highly electron-rich aminopyridines.[8][9]
Comparison with Isomers:
-
vs. 2-Bromo-3-methylpyridin-4-amine (Isomer 1): The C2-Br bond is highly activated towards both cross-coupling and nucleophilic aromatic substitution (SNAr).[4] While this high reactivity can be useful, it can also be a disadvantage, leading to lower selectivity if other reactive sites are present in the molecule. The steric bulk of the adjacent C3-methyl group can also influence the approach of the palladium catalyst.
-
vs. 2-Amino-5-bromo-4-methylpyridine (Isomer 3): In this isomer, the bromine is at the C5 position, para to the strongly activating C2-amino group. This makes the C5-Br bond highly susceptible to oxidative addition.[9] This isomer is predicted to be more reactive in cross-coupling reactions, which may require milder conditions but could also lead to over-reaction or catalyst decomposition if not carefully controlled.[9]
-
vs. 2-Amino-3-bromo-4-methylpyridine (Isomer 2): Here, the bromine at C3 is ortho to the C2-amino group. This proximity can lead to intramolecular hydrogen bonding or chelation with the palladium catalyst, potentially altering the reaction pathway or inhibiting catalysis.[9] Furthermore, the C3-Br bond is flanked by both the amino and methyl groups, creating a more sterically hindered environment.[9]
The balanced electronic and steric profile of this compound thus offers a synthetically tractable handle that is reactive enough for efficient coupling but not so activated as to introduce common complications.
Advantage 3: Strategic Vectorial Properties for Drug Design
The specific arrangement of substituents in this compound imparts a unique set of vectorial and physicochemical properties that can be strategically exploited in drug design.
-
Dipole Moment and pKa: The relative positions of the electron-donating amino and methyl groups, the electron-withdrawing bromine, and the ring nitrogen create a specific molecular dipole moment. This influences the molecule's polarity, which in turn affects its solubility, crystal packing, and ability to cross cell membranes. Modulating the pKa of a pyridine-containing drug is crucial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10] The substitution pattern of our target compound provides a unique starting point for this fine-tuning.
-
Hydrogen Bonding Array: The C4-amino group provides a hydrogen bond donor, while the ring nitrogen acts as a hydrogen bond acceptor. The C2-methyl group provides a steric constraint, fixing the relative orientation of these groups. This creates a well-defined three-dimensional pharmacophore that can be used to achieve specific, high-affinity interactions with a biological target, such as an enzyme active site.
Quantitative Data Comparison
While a direct, side-by-side comparative study of all isomers under identical cross-coupling conditions is scarce in the literature, we can compile representative data and established principles to build a comparative framework.
| Feature | This compound | 2-Bromo-3-methylpyridin-4-amine | 2-Amino-5-bromo-4-methylpyridine | 2-Amino-3-bromo-4-methylpyridine |
| Position of Bromine | C3 | C2 | C5 | C3 |
| Synthetic Access | High (Direct, regioselective bromination)[1] | Moderate to Low (Multi-step) | Moderate to Low (Multi-step) | Moderate to Low (Multi-step) |
| Predicted Cross-Coupling Reactivity | Moderate / Tunable | High[4] | High[9] | Low to Moderate (Sterically hindered)[9] |
| Potential SNAr Reactivity | Low | High[4] | Low | Low |
| Key Steric Factor | C2-Methyl group influences C3 site | C3-Methyl group adjacent to C2-Br | C4-Methyl group adjacent to C5-Br | C2-Amino and C4-Methyl flank C3-Br |
| Notes | Balanced reactivity offers a wide optimization window. | Prone to nucleophilic substitution as a competing pathway. | Highly activated C-Br bond due to para-amino group. | Steric hindrance and potential for catalyst chelation. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for the arylation of this compound, a cornerstone transformation in drug development. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.
Reaction: Synthesis of 3-(4-methoxyphenyl)-2-methylpyridin-4-amine
Methodology:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 187 mg, 1.0 mmol) and (4-methoxyphenyl)boronic acid (1.1 eq, 167 mg, 1.1 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromopyridine starting material.
-
-
Catalyst and Base Addition: Add potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol) followed by Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).
-
Causality: K₂CO₃ is a crucial base required for the transmetalation step of the catalytic cycle. Pd(PPh₃)₄ is a robust, air-stable Pd(0) catalyst precursor suitable for a wide range of substrates. A 3 mol % loading provides a good balance between reaction efficiency and cost.
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Purge the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up and Purification: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product.
Conclusion
The strategic advantages of using this compound over its isomers are clear and compelling. Its value proposition is built on a foundation of synthetic efficiency, offering a direct and regioselective route of preparation. More critically, its unique electronic and steric architecture results in a tunable and predictable reactivity profile in palladium-catalyzed cross-coupling reactions, avoiding the pitfalls of either hyper-reactivity or excessive steric hindrance often encountered with its isomers. This balanced reactivity, combined with the specific vectorial properties it imparts to derivative molecules, makes this compound a superior building block for accelerating discovery and development timelines. For the discerning medicinal chemist, the choice of this isomer is not arbitrary; it is a strategic decision that paves the way for more efficient and successful synthetic campaigns.
References
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- BenchChem. (2025). This compound | 97944-41-7.
- BenchChem. (2025). Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine.
- Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
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Sci-Hub. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. [Link]
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Wikipedia. (n.d.). Regioselectivity. [Link]
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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 3-Bromo-2-methylpyridin-4-amine: A Comparative Study
Introduction: The Strategic Importance of 3-Bromo-2-methylpyridin-4-amine in Drug Discovery
To the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged structure, integral to numerous approved pharmaceuticals.[1] The specific isomer, this compound, presents a particularly valuable starting material. Its utility lies in the orthogonal reactivity of its functional groups: a nucleophilic amino group and a carbon-bromine bond ripe for a variety of catalytic cross-coupling reactions. This dual functionality allows for the sequential and controlled introduction of molecular complexity, a critical advantage in the iterative process of drug design and optimization.
This guide provides a comparative analysis of the primary catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic nuances of Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering a rationale for catalyst and ligand selection. Furthermore, we will explore the burgeoning fields of Nickel and Copper catalysis as viable alternatives. The experimental data presented, while often drawing from closely related analogues due to the specificity of the substrate, will provide a robust framework for reaction optimization and catalyst choice. Our objective is to equip you with the foundational knowledge and practical insights necessary to effectively leverage this versatile building block in your research endeavors.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and reliable toolkit for medicinal chemists.[2] For a substrate such as this compound, the choice of the specific palladium-catalyzed reaction is dictated by the desired bond construction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is the preeminent method for the formation of biaryl and heteroaryl structures, a common motif in kinase inhibitors and other therapeutic agents.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step is profoundly influenced by the choice of palladium catalyst and, more critically, the supporting ligand.
Diagram of the Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
For an electron-rich and potentially coordinating substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center can be challenging. The choice of ligand is therefore critical. Electron-rich and bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often superior to traditional ligands like triphenylphosphine (PPh₃).[5] These bulky ligands promote the formation of a monoligated Pd(0)L species, which is more reactive in the oxidative addition step. Furthermore, their electron-donating nature increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-88 | [8] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | >90 (expected) | [7] |
| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | THF | 80 | 18 | >90 (expected) | [7] |
Note: Yields are based on reactions with analogous substrates and should be considered as a guide for optimization.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[7]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[9][10][11] This reaction is particularly valuable for synthesizing complex anilines and N-heterocycles.
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The presence of the free amino group on the this compound substrate can present challenges, as it can coordinate to the palladium center and inhibit catalysis.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The use of sterically hindered, electron-rich phosphine ligands is again crucial.[9] Ligands such as Josiphos, Xantphos, and the Buchwald biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have demonstrated high efficacy in the amination of challenging heteroaryl halides. These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, and can help to prevent catalyst deactivation. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) typically employed.[12]
Data from the amination of the closely related 3-bromo-2-methylpyridine provides valuable insights into expected catalyst performance.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | High | [9] |
| Pd(OAc)₂ | Josiphos | K₂CO₃ | 1,4-Dioxane | 110 | Good to Excellent | [10] |
| RuPhos Precatalyst | RuPhos | LHMDS | Toluene | 80-100 | High | [9] |
This protocol is a general procedure adapted for the amination of 3-bromo-2-methylpyridine.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.02 mmol, 2 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add this compound and morpholine.
-
Add the anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[13][14]
The Sonogashira reaction typically employs a dual catalytic system, with a palladium catalyst and a copper(I) co-catalyst.[14] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The role of the copper is to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
Diagram of the Sonogashira Coupling Catalytic Cycle
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A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Bromo-2-methylpyridin-4-amine
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. 3-Bromo-2-methylpyridin-4-amine, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. Ensuring its purity is paramount to guaranteeing the reliability and reproducibility of experimental outcomes.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind our analytical choices, offering a self-validating system of protocols and data interpretation. Our discussion is grounded in authoritative standards, ensuring that the methodologies presented are both scientifically sound and compliant with industry expectations.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with an understanding of the potential impurities that may arise during synthesis. A common route to this compound involves the direct bromination of 2-methylpyridin-4-amine.[1] This seemingly straightforward reaction can, however, lead to a profile of closely related impurities that can be challenging to separate and quantify.
Potential Impurities from a Typical Synthesis:
-
Unreacted Starting Material: Residual 2-methylpyridin-4-amine.
-
Isomeric Byproducts: Bromination at other positions on the pyridine ring.
-
Over-brominated Species: Di- or tri-brominated products.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification process.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unintended side products, and compromised biological activity of the final compound. Therefore, a multi-pronged analytical approach is not just recommended, but essential.
A Comparative Overview of Core Purity Assessment Techniques
We will now delve into a comparative analysis of the three most powerful and commonly employed techniques for purity assessment in a pharmaceutical development setting: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also consider the classical, yet still relevant, technique of melting point analysis.
A logical workflow for the comprehensive purity assessment of a synthesized batch of this compound is presented below. This multi-technique approach ensures that a wide range of potential impurities are detected and quantified, leading to a high degree of confidence in the final purity value.
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity determination, and for good reason. Its high resolving power, sensitivity, and excellent quantitative accuracy make it ideal for separating the main component from structurally similar impurities.
Causality Behind HPLC's Efficacy:
The separation in reverse-phase HPLC (RP-HPLC) is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity of this compound and its potential impurities (such as the unreacted starting material or isomeric byproducts) lead to different retention times on the column, allowing for their separation and quantification. The use of a UV detector is appropriate as the pyridine ring is a strong chromophore.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a starting point for method development and validation, adhering to the principles outlined in USP General Chapter <621> Chromatography.[2][3][4][5][6]
Caption: A streamlined workflow for HPLC-UV analysis.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Data Interpretation and Purity Calculation:
The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and for providing structural confirmation of both the main component and any separable impurities.
Causality Behind GC-MS's Efficacy:
GC separates compounds based on their volatility and interaction with the stationary phase. For this compound, its moderate volatility allows for its analysis by GC. The coupling with a mass spectrometer provides definitive identification through the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is readily identified by its isotopic pattern (79Br and 81Br in a roughly 1:1 ratio).
Experimental Protocol: GC-MS Analysis
Caption: A typical workflow for GC-MS analysis.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Interpretation:
The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of the main peak should correspond to this compound (molecular weight: 187.04 g/mol ).[2][7] The presence of the M+ and M+2 peaks in a ~1:1 ratio will confirm the presence of one bromine atom. Impurities can be identified by their respective mass spectra and by searching against a spectral library.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination due to its ability to provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.[8][9][10]
Causality Behind qNMR's Efficacy:
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5][11] By comparing the integral of a known, non-overlapping proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This technique is orthogonal to chromatography and provides invaluable structural confirmation simultaneously.
Experimental Protocol: 1H qNMR Analysis
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literature review of 3-Bromo-2-methylpyridin-4-amine applications
An In-Depth Guide to the Applications of 3-Bromo-2-methylpyridin-4-amine: A Comparative Analysis for Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex and functionally optimized molecules. Among the vast arsenal of heterocyclic intermediates, this compound has emerged as a particularly valuable scaffold. Its unique substitution pattern—featuring a bromine atom, a methyl group, and an amino group on a pyridine core—offers a confluence of reactivity and structural features that make it a versatile tool for chemists.
This guide provides a comprehensive overview of this compound, delving into its synthesis, key applications, and a comparative analysis with structurally related alternatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic endeavors.
Physicochemical Properties at a Glance
A foundational understanding of a reagent's physical and chemical properties is critical for its effective use. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97944-41-7 | [1][2][3] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Melting Point | 107-108 °C | [1] |
| IUPAC Name | This compound | [2] |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved through a direct electrophilic bromination of the 2-methylpyridin-4-amine precursor. Understanding the causality behind this synthetic choice is key to appreciating the molecule's reactivity.
Direct Bromination: An Efficient Route
The presence of the C-4 amino group and the C-2 methyl group on the pyridine ring are crucial. Both are electron-donating groups that activate the ring towards electrophilic substitution. Their positions synergistically direct the incoming electrophile (bromine) to the C-3 position.[1]
A well-documented and efficient method involves the in-situ generation of electrophilic bromine from hydrogen peroxide and hydrobromic acid.[1] This approach avoids the use of harsher or less selective brominating agents.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Direct Bromination
The following protocol is a self-validating system for the synthesis of this compound.
-
Dissolution: In a suitable reaction vessel, dissolve 2-methylpyridin-4-amine in aqueous hydrobromic acid.
-
Heating: Heat the solution to the optimal reaction temperature (typically elevated).
-
Addition of Oxidant: Add hydrogen peroxide dropwise to the heated solution. The controlled addition is critical to manage the exothermic reaction and ensure selective bromination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it. The product, this compound, can then be isolated through extraction and purified, often by recrystallization.
Core Applications: A Comparative Perspective
The utility of this compound stems from its trifunctional nature. The amino group serves as a nucleophile or a point for amide bond formation, the pyridine ring is a common pharmacophore, and the bromine atom is an exceptionally versatile synthetic handle, primarily for cross-coupling reactions.
This building block finds extensive use in several research and development sectors.[1]
-
Pharmaceutical Development: Acts as a key intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[1]
-
Agrochemical Research: Used in the development of novel pesticides and crop protection agents.[1][4]
-
Materials Science: Incorporated into the synthesis of advanced polymers and coatings.[1][5]
Pharmaceutical Development: The Engine of Innovation
In medicinal chemistry, the bromine atom at the C-3 position is the molecule's most strategic feature. It serves as a prime site for introducing molecular diversity through metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
While specific drugs directly containing the this compound scaffold are not broadly publicized, its structural motifs are prevalent in high-value therapeutic areas. For instance, related brominated pyridines are critical intermediates for proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[4] Furthermore, the broader aminopyrimidine scaffold, of which this molecule is a part, is a well-established "privileged structure" in kinase inhibitor design, targeting enzymes like CDK2 and PLK4.[6][7]
Caption: General synthetic utility in drug discovery workflows.
Comparison with Alternative Building Blocks
The choice of building block is a critical decision in a synthetic campaign. The superiority of this compound can be understood by comparing it with its isomers and non-halogenated analogues.
| Building Block | Key Features & Advantages | Key Disadvantages |
| This compound | Trifunctional: Offers three distinct points for modification (Amine, Bromine, Pyridine N). Strategic Bromine: Ideal for cross-coupling to build complexity.[8] Defined Regiochemistry: The activating groups ensure selective synthesis.[1] | Potentially higher cost than simpler, non-brominated precursors. |
| 2-methylpyridin-4-amine | Simpler Precursor: Lower cost and readily available. Useful when C-3 functionalization is not required. | Lacks a synthetic handle at C-3: Not suitable for cross-coupling at this position, limiting diversification. |
| 3-Amino-2-bromo-4-methylpyridine | Isomeric Alternative: Presents a different vector for molecular growth. The C-2 bromine may have different reactivity and steric hindrance.[9] | The synthetic route may be less direct. The altered electronic and steric environment can impact biological activity. |
| 3-Bromo-4-methylpyridine | Lacks Amino Group: Useful for applications where the C-4 amine is not needed or will be introduced later. Used in PPI and PDE4 inhibitor synthesis.[4] | Requires an additional synthetic step (amination) to achieve the structure of the title compound.[10] |
The primary advantage of This compound is the strategic placement of the bromine atom, which serves as a linchpin for fragment-based drug discovery and lead optimization, allowing for the controlled, three-dimensional elaboration of a core fragment.[8]
Experimental Protocol: Suzuki Cross-Coupling
The following is a general protocol illustrating the use of this compound in a palladium-catalyzed Suzuki reaction.
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, a suitable arylboronic acid or ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heating: Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the desired coupled product.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers chemists to efficiently access novel chemical space. Its value lies in the orthogonal reactivity of its functional groups, particularly the C-3 bromine, which serves as a robust handle for diversification via cross-coupling chemistry. While alternatives exist, the specific arrangement of the amino, methyl, and bromo substituents on this scaffold provides a unique combination of electronic properties and synthetic vectors that are highly advantageous, especially in the demanding field of pharmaceutical research. As the quest for more potent and selective therapeutics continues, the judicious use of such versatile building blocks will remain a cornerstone of successful drug discovery programs.
References
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- Pipzine Chemicals. (n.d.). 3-Amino-2-bromo-4-methylpyridine Manufacturer & Supplier in China.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
- Advanced ChemBlocks. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-2-bromo-4-methylpyridine.
- Chemsrc. (n.d.). This compound | CAS#:97944-41-7.
- Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
- Gomez, A. R. (n.d.). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
- Wang, C., et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health.
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A Comparative Guide to the Synthesis of 3-Bromo-2-methylpyridin-4-amine: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. 3-Bromo-2-methylpyridin-4-amine is a valuable building block in the creation of a diverse range of therapeutic agents. Its synthesis, therefore, is a critical process where cost, efficiency, safety, and scalability must be carefully weighed. This guide provides an in-depth comparative analysis of four distinct synthetic routes to this important molecule, offering the technical insights and experimental data necessary for informed decision-making in a research and development setting.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of numerous compounds with significant biological activity.[1] Its trifunctionalized pyridine core offers multiple points for diversification, making it a versatile scaffold in medicinal chemistry. The selection of an appropriate synthetic route is paramount, as it directly impacts project timelines, budget allocation, and the overall feasibility of bringing a new chemical entity to market. This guide will dissect four prominent synthetic pathways, evaluating each on its merits and drawbacks to provide a clear and actionable comparison.
Comparative Analysis of Synthetic Routes
This section will delve into the specifics of four synthetic routes to this compound:
-
Route 1: Direct Bromination of 2-methylpyridin-4-amine
-
Route 2: Amination of 3-Bromo-4-methylpyridine
-
Route 3: Hofmann Rearrangement of 3-Bromo-2-methylpyridine-4-carboxamide
-
Route 4: Reduction of 3-Bromo-2-methyl-4-nitropyridine
A summary of the key metrics for each route is presented in the table below, followed by a detailed discussion of each pathway.
| Metric | Route 1: Direct Bromination | Route 2: Amination | Route 3: Hofmann Rearrangement | Route 4: Nitro Reduction |
| Starting Material | 2-methylpyridin-4-amine | 3-Bromo-4-methylpyridine | 3-Bromo-2-methylpyridine-4-carboxamide | 3-Bromo-2-methyl-4-nitropyridine |
| Key Reagents | HBr, H₂O₂ | NH₃, CuSO₄ | Br₂, NaOH | SnCl₂, HCl |
| Overall Yield | 70-85%[1] | ~90% (amination step)[2] | Variable | High |
| Number of Steps | 1 | 2 (from 4-methyl-3-nitropyridine) | 2 (from corresponding acid) | 2 (nitration and reduction) |
| Estimated Cost per Gram | Low | Moderate | High | Moderate to High |
| Scalability | Good | Good (requires high pressure) | Moderate | Good |
| Key Hazard Considerations | Corrosive HBr, strong oxidizer H₂O₂ | High pressure, ammonia gas | Toxic bromine, corrosive NaOH | Flammable H₂ (if used for reduction) |
Route 1: Direct Bromination of 2-methylpyridin-4-amine
This is arguably the most straightforward approach, involving the direct electrophilic bromination of the commercially available 2-methylpyridin-4-amine.[1] The amino and methyl groups on the pyridine ring activate it towards electrophilic substitution, directing the incoming bromine to the C3 position.
Workflow Diagram
Caption: Direct bromination of 2-methylpyridin-4-amine.
Experimental Protocol
-
To a solution of 2-methylpyridin-4-amine (1.0 eq) in aqueous hydrobromic acid (48%), the reaction mixture is heated to 70 °C.[1]
-
Hydrogen peroxide (30% solution) is added dropwise to the heated solution.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
Cost-Benefit Analysis
-
Benefits: This one-step synthesis is highly atom-economical and utilizes relatively inexpensive starting materials and reagents. The procedure is simple and generally provides good yields (70-85%).[1] Its straightforward nature makes it amenable to scale-up.
-
Drawbacks: The use of concentrated hydrobromic acid requires careful handling due to its corrosive nature.[3][4][5][6][7] Hydrogen peroxide is a strong oxidizing agent and its addition must be controlled to avoid exothermic runaway reactions.
Route 2: Amination of 3-Bromo-4-methylpyridine
This route involves the synthesis of the target molecule from a pre-brominated precursor, 3-bromo-4-methylpyridine. The key step is a nucleophilic aromatic substitution to introduce the amino group.
Workflow Diagram
Caption: Synthesis via amination of 3-bromo-4-methylpyridine.
Experimental Protocol (Amination Step)
A detailed procedure for the amination is described in a patent[2]:
-
In a high-pressure autoclave, 3-bromo-4-methylpyridine (1.0 eq), concentrated ammonia, and a catalytic amount of copper(II) sulfate are combined.
-
The autoclave is sealed and heated to 160-180 °C for several hours.
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried, and concentrated to yield the product. A yield of up to 95% has been reported for a similar amination.[2]
Cost-Benefit Analysis
-
Benefits: This route can provide very high yields in the amination step.[2] It also offers the flexibility of synthesizing various analogs by using different amines in the final step.
-
Drawbacks: The overall process is multi-step, requiring the synthesis of the 3-bromo-4-methylpyridine precursor. This precursor can be prepared from 4-methyl-3-nitropyridine via reduction and a Sandmeyer-type reaction.[8] The amination step requires specialized high-pressure equipment (autoclave), which may not be available in all laboratory settings. The use of high-pressure ammonia gas also presents significant safety challenges.
Route 3: Hofmann Rearrangement of 3-Bromo-2-methylpyridine-4-carboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[9][10] This route would involve the synthesis of 3-bromo-2-methylpyridine-4-carboxamide, followed by its rearrangement.
Workflow Diagram
Caption: Synthesis via Hofmann rearrangement.
Experimental Protocol (General Hofmann Rearrangement)
-
The 3-bromo-2-methylpyridine-4-carboxamide is dissolved in a solution of sodium hydroxide in water.
-
The solution is cooled in an ice bath, and a solution of bromine in sodium hydroxide is added dropwise.
-
The reaction mixture is then heated to promote the rearrangement.
-
After cooling, the product can be isolated by extraction.
Cost-Benefit Analysis
-
Benefits: The Hofmann rearrangement is a well-established and reliable reaction.[9][10][11] It can be a good option if the starting carboxylic acid or amide is readily available.
-
Drawbacks: This route is contingent on the accessibility and cost of the starting 3-bromo-2-methylpyridine-4-carboxylic acid. The use of elemental bromine requires significant safety precautions due to its high toxicity and corrosivity. The reaction can sometimes suffer from side reactions, leading to lower yields.
Route 4: Reduction of 3-Bromo-2-methyl-4-nitropyridine
This strategy involves the introduction of the amino group at a late stage by reducing a nitro-substituted precursor.[1] This approach offers good control over the final amination step.
Workflow Diagram
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benchmarking the performance of 3-Bromo-2-methylpyridin-4-amine in specific reactions
An In-Depth Technical Guide to the Performance of 3-Bromo-2-methylpyridin-4-amine in Key Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, and this compound (CAS 97944-41-7) presents itself as a particularly valuable intermediate.[1] Its unique arrangement of a reactive bromine atom, an activating amino group, and a sterically influential methyl group offers a versatile platform for molecular elaboration.
This guide provides an in-depth benchmark of this compound's performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing theoretical principles with experimental data from closely related structural analogs, we aim to provide a predictive and practical framework for reaction design and optimization.
Structural & Reactivity Analysis: An Expert's Perspective
The reactivity of this compound in palladium-catalyzed reactions is governed by a nuanced interplay of electronic and steric factors. Understanding these is crucial for rational catalyst selection and condition screening.
-
Electronic Effects : The pyridine ring is inherently electron-deficient, which generally enhances the reactivity of its carbon-halogen bonds towards the initial oxidative addition step in the catalytic cycle.[2] This effect is modulated by the substituents. The 4-amino group is a strong electron-donating group (+M effect), increasing electron density on the ring. The 2-methyl group is a weak electron-donating group (+I effect). This electronic enrichment can make oxidative addition more challenging compared to unsubstituted bromopyridine, necessitating more active catalytic systems.
-
Steric Hindrance : The methyl group at the C-2 position, ortho to the C-3 bromine, creates significant steric encumbrance around the reaction center. This steric shield can impede the approach of the bulky palladium catalyst, slowing the rate of oxidative addition. Consequently, the choice of ligand on the palladium center becomes paramount; bulky, electron-rich phosphine ligands are often required to promote the reaction efficiently.[3]
-
Catalyst Interaction : The presence of two nitrogen atoms (the ring nitrogen and the 4-amino group) introduces the potential for catalyst inhibition through non-productive coordination to the palladium center.[4] While the 4-amino group is less likely to form a stable chelate than a 2-amino group, this possibility must be considered when troubleshooting suboptimal reaction yields.
Caption: Key structural features of this compound influencing its reactivity.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds. For a substrate like this compound, achieving high efficiency requires careful consideration of the catalyst system and potential substrate-derived interference.
Causality Behind Experimental Choices
The primary challenge is overcoming the steric hindrance of the 2-methyl group and the potential for catalyst inhibition by the unprotected 4-amino group. While direct coupling is possible, studies on the isomeric 5-bromo-2-methylpyridin-3-amine have shown that protecting the amino group as an acetamide can significantly improve yields.[2] This is because the amide is less basic and a poorer ligand for palladium, preventing catalyst deactivation. For the catalyst itself, systems based on bulky, electron-rich phosphine ligands like SPhos or XPhos, or highly active N-heterocyclic carbene (NHC) catalysts, are predicted to be most effective.[5][6]
Comparative Performance Data (from Structural Analogs)
Since specific comparative data for this compound is scarce, the following table benchmarks performance using its close structural analog, 3-bromo-2-methylpyridine, which isolates the effect of the 2-methyl group.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
| Data is for the coupling of 3-bromo-2-methylpyridine and is intended as a predictive benchmark.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the coupling of this compound with various arylboronic acids.
-
Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) via syringe.
-
Reaction : Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation, essential for synthesizing many pharmaceutical cores.[7] The sterically hindered nature of this compound makes this transformation challenging, demanding a highly active catalyst system.
Causality Behind Experimental Choices
The key to a successful Buchwald-Hartwig amination on this substrate is the ligand. The proximity of the 2-methyl group to the reaction site necessitates the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., (±)-BINAP, RuPhos, Xantphos).[3][8] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, and stabilize the active Pd(0) species.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.[3]
Comparative Performance Data (from Structural Analogs)
The table below presents conditions for the amination of analogous bromopyridines, serving as a guide for optimizing reactions with this compound.
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromo-2-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | High |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOt-Bu (2.8) | Toluene | 80 | 60 |
| 3 | 3-Bromo-2-methylpyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 110 | High |
| Data is for analogous substrates and provides a strong starting point for optimization.[3][8] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for the coupling of primary or secondary amines with this compound.
-
Reaction Setup : In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (1.5 mol%), (±)-BINAP (3 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition : Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene via syringe (~0.1-0.2 M concentration).
-
Reaction : Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours, monitoring by LC-MS.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.
Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, widely used to introduce linear fragments into drug candidates.[9][10]
Causality Behind Experimental Choices
This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[9] The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step. An amine base, like triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent.[6] Given the electronic nature of the pyridine ring, the C3-Br bond in our target molecule is expected to be sufficiently reactive for this transformation.
Comparative Performance Data (from Structural Analogs)
Data from the coupling of 2-amino-3-bromopyridines demonstrates that the C3-bromo position is highly amenable to Sonogashira coupling, achieving excellent yields. This strongly suggests that this compound will be a competent substrate.
| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromopyridine | 4-Methylphenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 100 | 3 | 94 |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | Et₃N | 100 | 3 | 85 |
| Data is for the coupling of 2-amino-3-bromopyridine derivatives.[4] |
Experimental Protocol: Sonogashira Coupling
This protocol is a reliable starting point for the Sonogashira coupling of this compound.
-
Reaction Setup : To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition : Add anhydrous THF and triethylamine (3.0 equiv) via syringe, followed by the terminal alkyne (1.2 equiv).
-
Reaction : Stir the mixture at the desired temperature (room temperature to 65 °C) for 3-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Benchmarking Against Alternatives
The choice of building block is often a balance of reactivity, cost, and availability. Here, we compare this compound to its logical alternatives.
-
Halogen Analogs (Iodo vs. Chloro) : The reactivity of the C-X bond in palladium catalysis follows the trend I > Br > Cl. The corresponding 3-Iodo-2-methylpyridin-4-amine would be significantly more reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings), but it is typically more expensive and less stable.[11][12] Conversely, 3-Chloro-2-methylpyridin-4-amine would be less reactive, often requiring more specialized, highly active (and expensive) catalyst systems to achieve comparable yields.[13] The bromo-derivative offers a good balance of reactivity and stability.
-
Isomeric Analogs :
-
3-Amino-2-bromo-4-methylpyridine : Here, the amino group is ortho to the bromine. This proximity can lead to strong chelation with the palladium catalyst, potentially inhibiting the reaction or requiring specialized ligands to overcome this effect.[4]
-
2-Amino-5-bromo-4-methylpyridine : In this isomer, the bromine is para to the strongly activating amino group and is less sterically hindered than the C-3 bromine in our target molecule. This isomer is predicted to be more reactive in standard cross-coupling reactions.[4]
-
Conclusion
This compound is a highly versatile and valuable building block for drug discovery and materials science. Its performance in key cross-coupling reactions is robust, provided that the catalyst systems are chosen judiciously to account for the steric hindrance imparted by the 2-methyl group. While it may be slightly less reactive than some of its isomers due to this steric bulk, it offers a predictable and useful handle for molecular elaboration. For Suzuki and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is critical for success. The substrate is expected to perform exceptionally well in Sonogashira couplings. This guide provides the foundational data and protocols necessary for scientists to confidently incorporate this important intermediate into their synthetic programs.
References
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine.
- Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
- BenchChem. (2025). This compound | 97944-41-7. BenchChem Product Page.
- BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine vs. 2-Amino-3-bromo-4-methylpyridine.
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Gramage-Doria, R. et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(45), 16037-16041. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Jana, A., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(10), 14241-14253. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cross-Coupling: Harnessing 3-Iodo-2-methoxypyridine's Potential. [Link]
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Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
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ChemSrc. (2025). This compound | CAS#:97944-41-7. [Link]
-
Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6599. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Grig-Alexa, I-C., et al. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and their Hetarynic Cyclization. Synthesis, 2006(4), 619-628. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [Link]
-
Bisht, R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432-4435. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-2-bromo-4-methylpyridine. PubChem Compound Summary for CID 14418047. [Link]
-
ResearchGate. (2020). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Wang, T., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 223, 113653. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-methylpyridin-4-amine
This document serves as an essential guide for the safe handling of 3-Bromo-2-methylpyridin-4-amine (CAS No. 97944-41-7), a vital intermediate in pharmaceutical research and development. As professionals dedicated to scientific advancement, our foremost responsibility is to ensure a safe laboratory environment. This guide moves beyond a simple checklist, providing a risk-based, in-depth protocol grounded in the chemical's known and analogous hazards. Adherence to these procedures is critical for personal safety, experimental integrity, and regulatory compliance.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of any robust safety plan. While comprehensive toxicological data for this compound is limited, a thorough analysis of its structural analogs—particularly other bromo- and amino-substituted pyridines—provides a clear and prudent hazard profile. The primary risks are associated with acute toxicity, irritation, and potential for serious tissue damage upon contact.[1][2][3]
The Globally Harmonized System (GHS) classifications for closely related compounds consistently indicate significant hazards that must be proactively managed.[3][4][5]
Table 1: Consolidated GHS Hazard Classification Based on Analog Data
| Hazard Class | Category | Hazard Statement | Rationale |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed.[1][3][5] | The aminopyridine scaffold can exhibit significant systemic toxicity upon ingestion. |
| Acute Toxicity, Dermal | Category 2 / 4 | H310/H312: Fatal or Harmful in contact with skin.[3][5] | The compound can be absorbed through the skin, leading to systemic effects. |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[1][3][4][6] | The chemical nature of brominated pyridines can disrupt skin integrity, causing irritation and inflammation. |
| Serious Eye Damage / Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation.[1][3][4][5] | Direct contact with the eyes can lead to severe, potentially irreversible damage. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] | Inhalation of dust or aerosols can cause systemic toxicity. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3][4][5][6] | The compound can irritate the mucous membranes of the respiratory tract. |
This data-driven assessment dictates that this compound must be handled with stringent precautions, treating it as a substance with multiple routes of hazardous exposure.
The Multi-Layered Defense: A Comprehensive PPE and Engineering Control Protocol
A multi-layered approach, beginning with engineering controls and supplemented by meticulous use of personal protective equipment (PPE), is mandatory.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Protection Type | Specific Requirements | Rationale & Causality |
| Primary Engineering Control | All handling of solid or dissolved this compound must occur within a certified chemical fume hood.[2][7][8] | This is the most critical safety measure. A fume hood contains vapors and fine particulates at the source, preventing inhalation which can cause respiratory irritation and systemic toxicity.[1][3] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10][11] A full-face shield must be worn over goggles when there is a significant risk of splashing.[11] | This protects against accidental splashes which could cause serious, irreversible eye damage.[1] |
| Skin and Body Protection | Wear a flame-resistant lab coat and impervious clothing. Ensure full coverage of arms and legs.[9][11] | This prevents accidental skin contact. As the compound is known to cause skin irritation and can be harmful upon dermal absorption, minimizing exposed skin is crucial.[2][3] |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile rubber) inspected for integrity before each use.[8][11] Follow proper glove removal techniques to avoid self-contamination. Contaminated gloves must be disposed of as hazardous waste.[12] | Direct skin contact is a primary exposure route. Impervious gloves provide a necessary barrier against a substance that is both a skin irritant and dermally toxic.[3] |
| Respiratory Protection | When used within a certified fume hood, additional respiratory protection is typically not required. If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved full-face respirator with appropriate cartridges (e.g., organic vapor/particulate filter) is necessary.[9][13] | This is a secondary line of defense to protect against inhalation of harmful vapors and particulates that may cause respiratory irritation and systemic effects.[3][4] |
| Facility Controls | An eyewash station and a safety shower must be immediately accessible in the work area.[11][14] | In case of accidental exposure, immediate flushing of the affected area is critical to minimizing injury. |
Operational Plan: A Step-by-Step Procedural Workflow
This workflow ensures that safety is integrated into every step of the handling process, from initial preparation to final disposal.
Step 1: Pre-Handling Preparation
-
Verify Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as detailed in Table 2 before entering the designated handling area.
-
Prepare Materials: Ensure all necessary equipment (spatulas, glassware, absorbent pads, waste containers) is inside the fume hood to minimize movement in and out of the containment area.
-
Review Emergency Plan: Mentally review the emergency procedures for spills and personal exposure.
Step 2: Handling and Experimental Use
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine dust.
-
Transfers: Conduct all transfers of the chemical, whether solid or in solution, slowly and carefully to avoid generating dust or splashes.
-
Reactions: Keep the reaction vessel within the fume hood at all times. Ensure the setup is secure.
Step 3: Cleanup and Decontamination
-
Surface Cleaning: Decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing all PPE.[1][6]
-
Waste Segregation: All disposable materials that are contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste container.[7][12]
Emergency Response Protocol
Immediate and correct action is vital in the event of an accidental release or exposure.
Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]
Chemical Spill Response
The following workflow must be initiated immediately for any spill.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Responsible disposal is the final step in the chemical's lifecycle.
-
Waste Classification: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, is classified as hazardous waste.[4]
-
Containment: Waste must be stored in compatible, sealed, and clearly labeled containers indicating the contents.
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[2][12] All disposal must be handled by a licensed hazardous waste disposal company in strict accordance with all local, state, and federal regulations.[1][7] Uncleaned containers must be treated as the product itself.[10][12]
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
